molecular formula C24H24N2O4 B8103687 Dbco-NH-(CH2)4cooh

Dbco-NH-(CH2)4cooh

Cat. No.: B8103687
M. Wt: 404.5 g/mol
InChI Key: WHJBJOBCKOQKTD-UHFFFAOYSA-N
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Description

Dbco-NH-(CH2)4cooh is a useful research compound. Its molecular formula is C24H24N2O4 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c27-22(11-5-6-12-24(29)30)25-16-15-23(28)26-17-20-9-2-1-7-18(20)13-14-19-8-3-4-10-21(19)26/h1-4,7-10H,5-6,11-12,15-17H2,(H,25,27)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJBJOBCKOQKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Dbco-NH-(CH2)4cooh: Properties and Applications in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Dbco-NH-(CH2)4cooh, a key reagent in the field of bioconjugation and targeted protein degradation. This document details its characteristics, experimental protocols for its use, and its application in advanced drug discovery strategies such as Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

This compound, also known as DBCO-Amine-C4-Acid, is a bifunctional molecule that incorporates a dibenzocyclooctyne (DBCO) group, a short alkyl chain, and a terminal carboxylic acid. The DBCO moiety is central to its utility, enabling copper-free click chemistry through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient and bioorthogonal, meaning it can proceed within a biological system without interfering with native biochemical processes.[1][2] The carboxylic acid provides a versatile handle for conjugation to amine-containing molecules.

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C24H24N2O4--INVALID-LINK--
Molecular Weight 404.46 g/mol [3]
IUPAC Name 6-[[3-(2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexanoic acid--INVALID-LINK--
Appearance Solid-
Solubility Soluble in organic solvents such as DMSO and DMF.[4][5]
Storage Store in a freezer under an inert atmosphere, typically at -20°C, and protected from light.
Reactivity The DBCO group reacts specifically with azides via SPAAC. The carboxylic acid can be activated to react with primary amines.

Experimental Protocols

The utility of this compound lies in its ability to covalently link molecules. Below are detailed protocols for its activation and subsequent conjugation reactions.

Amide Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid of this compound and its subsequent reaction with a primary amine on a target molecule (e.g., an E3 ligase ligand for PROTAC synthesis).

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS) or other activating agent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester.

  • Amide Bond Formation:

    • In a separate vessel, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.

    • Add the activated DBCO-NHS ester solution to the amine-containing molecule solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification:

    • Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, purify the desired conjugate using flash column chromatography or preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol details the copper-free click reaction between a DBCO-functionalized molecule and an azide-functionalized molecule.

Materials:

  • DBCO-functionalized molecule

  • Azide-functionalized molecule

  • Anhydrous DMSO

  • Reaction vessel (protected from light)

Procedure:

  • Reaction Setup:

    • Dissolve the DBCO-functionalized molecule (1.0 equivalent) and the azide-functionalized molecule (1.1 equivalents) in anhydrous DMSO.

  • Incubation:

    • Stir the reaction mixture at room temperature for 12-24 hours. It is advisable to perform the reaction in the dark to prevent any potential light-induced degradation of the DBCO group.

  • Monitoring and Purification:

    • Monitor the reaction's progress by LC-MS.

    • Once the reaction is complete, purify the final product by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient.

Purification and Characterization of DBCO Conjugates

Purification Methods:

  • Size-Exclusion Chromatography (SEC): Effective for separating larger conjugated molecules (like proteins) from smaller, unreacted DBCO reagents.

  • Dialysis: A straightforward method for removing small molecule impurities.

  • Reverse-Phase HPLC: A high-resolution technique suitable for purifying smaller molecule conjugates.

Characterization Techniques:

  • UV-Vis Spectrophotometry: The DBCO group has a characteristic absorbance around 309 nm, which can be used to confirm its presence and quantify the degree of labeling.

  • SDS-PAGE: For protein conjugates, SDS-PAGE can be used to visualize the increase in molecular weight after conjugation.

  • Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, confirming a successful reaction.

Application in PROTAC Drug Development

This compound is extensively used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, resulting in the degradation of a target protein.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary Binding PROTAC PROTAC PROTAC->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Workflow for a PROTAC using this compound

This diagram outlines a typical two-step synthesis of a PROTAC, for instance, one targeting the BRD4 protein.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: SPAAC Reaction DBCO_linker This compound DBCO_E3_conjugate DBCO-Linker-E3 Ligand DBCO_linker->DBCO_E3_conjugate Amide Bond Formation E3_ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_ligand->DBCO_E3_conjugate Final_PROTAC Final PROTAC (BRD4 Degrader) DBCO_E3_conjugate->Final_PROTAC Copper-Free Click Chemistry Azide_warhead Azide-Functionalized Warhead (e.g., JQ1-Azide for BRD4) Azide_warhead->Final_PROTAC

Caption: Synthetic workflow for a BRD4-targeting PROTAC.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined physical and chemical properties, coupled with the robust and bioorthogonal nature of the SPAAC reaction, make it an ideal component for the construction of complex biomolecules and targeted therapeutics. The detailed protocols and workflow presented in this guide provide a solid foundation for the successful application of this compound in innovative research and drug development endeavors.

References

A Deep Dive into Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with native biochemical processes.[] This powerful ligation technique involves the reaction of a cyclic alkyne, typically a cyclooctyne, with an azide to form a stable triazole linkage.[] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[][2] This metal-free nature is a key advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC particularly well-suited for applications in living cells and whole organisms.[2]

The development of SPAAC has revolutionized the way researchers can study complex biological systems. By metabolically incorporating an azide- or alkyne-bearing molecule into a biomolecule of interest (e.g., a protein, glycan, or nucleic acid), scientists can selectively tag and visualize these molecules in their native environment. This has profound implications for understanding cellular processes, disease mechanisms, and for the development of targeted therapeutics.

Core Principles and Advantages

The fundamental principle of SPAAC lies in the [3+2] cycloaddition between a strained alkyne and an azide. The considerable energy stored in the strained ring of the cyclooctyne is released upon reaction with the azide, providing the thermodynamic driving force for the formation of the stable triazole product.

Key Advantages of SPAAC:

  • Biocompatibility: The absence of a toxic metal catalyst makes SPAAC ideal for in vivo and live-cell applications.

  • Bioorthogonality: Azides and cyclooctynes are abiotic functional groups that do not react with naturally occurring functional groups in biological systems, ensuring high specificity.

  • Mild Reaction Conditions: SPAAC proceeds efficiently under physiological conditions (neutral pH and ambient temperature).

  • High Stability of the Triazole Product: The resulting triazole linkage is highly stable, making it suitable for long-term tracking and analysis of biomolecules.

  • Tunable Kinetics: The reaction rate can be modulated by modifying the structure of the cyclooctyne, allowing for optimization for specific applications.

Quantitative Data on Cyclooctyne Reactivity

The choice of cyclooctyne is a critical parameter in designing a SPAAC experiment, as it directly influences the reaction kinetics. The reactivity of different cyclooctynes is typically compared using their second-order rate constants (k₂) for the reaction with a model azide, such as benzyl azide. A higher k₂ value indicates a faster reaction.

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features & References
CyclooctyneOCT~2.4 x 10⁻³First-generation cyclooctyne with relatively slow kinetics.
Monofluorinated CyclooctyneMOFO~4.3 x 10⁻³Introduction of a fluorine atom slightly increases reactivity.
Difluorinated CyclooctyneDIFO~7.6 x 10⁻²Electron-withdrawing fluorine atoms significantly enhance reactivity.
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1Offers a good balance of reactivity and stability.
DibenzocyclooctyneDBCO/DIBAC~0.6 - 1.0High reactivity due to increased ring strain from fused benzene rings.
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7Similar to DBCO with robust reactivity.
BiarylazacyclooctynoneBARAC> 1.0One of the most reactive cyclooctynes, but can have lower stability.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans and SPAAC-Mediated Fluorescence Detection

This protocol describes the metabolic incorporation of an azido-sugar into cell surface glycans, followed by fluorescent labeling using a cyclooctyne-dye conjugate via SPAAC.

Materials:

  • Cells of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-AF488)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular staining)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Methodology:

  • Metabolic Labeling:

    • Culture cells to the desired confluency in a suitable culture vessel.

    • Prepare a stock solution of Ac₄ManNAz in sterile DMSO.

    • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

  • SPAAC Reaction:

    • Wash the cells twice with warm PBS to remove unincorporated azido-sugars.

    • Prepare a solution of the DBCO-fluorophore conjugate in complete culture medium at a final concentration of 10-50 µM.

    • Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.

  • Cell Fixation and Staining:

    • Wash the cells three times with warm PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells twice with PBS.

    • Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips on a microscope slide with mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Site-Specific Labeling of a Protein of Interest (POI) using Genetic Code Expansion and SPAAC

This protocol details the incorporation of an unnatural amino acid (UAA) containing an azide or alkyne group into a specific site of a POI, followed by SPAAC-mediated labeling.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Expression plasmid for the POI with a TAG codon at the desired labeling site.

  • Expression plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Unnatural amino acid (e.g., p-azido-L-phenylalanine, AzF)

  • Transfection reagent

  • Cyclooctyne-probe conjugate (e.g., BCN-biotin)

  • Cell lysis buffer

  • Streptavidin beads

  • SDS-PAGE and Western blotting reagents

Methodology:

  • Transfection and UAA Incorporation:

    • Co-transfect the mammalian cells with the POI plasmid and the orthogonal synthetase/tRNA plasmid using a suitable transfection reagent.

    • 24 hours post-transfection, replace the culture medium with fresh medium containing the UAA (e.g., 1 mM AzF).

    • Incubate the cells for an additional 24-48 hours to allow for expression and incorporation of the UAA into the POI.

  • Cell Lysis and SPAAC Reaction:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

    • Add the cyclooctyne-probe conjugate (e.g., BCN-biotin) to the cell lysate to a final concentration of 100 µM.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C overnight.

  • Analysis:

    • For biotinylated proteins, perform a pull-down assay using streptavidin beads.

    • Analyze the labeled protein by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody against the POI or an anti-biotin antibody.

Visualizations of SPAAC Mechanisms and Workflows

SPAAC Reaction Mechanism

SPAAC_Mechanism cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Stable Triazole Cyclooctyne->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole

Caption: The reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Workflow for Metabolic Labeling and SPAAC Detection

SPAAC_Workflow A Metabolic Incorporation of Azido-Sugar B Cell Lysis / Fixation A->B C SPAAC Reaction with Cyclooctyne-Probe B->C D Washing Steps C->D E Analysis (Microscopy, Western Blot, etc.) D->E

Caption: A typical experimental workflow for SPAAC-based biomolecule labeling.

SPAAC in Studying Signaling Pathways: Visualizing Protein O-GlcNAcylation

O-GlcNAcylation is a dynamic post-translational modification involved in various signaling pathways. SPAAC can be used to visualize changes in protein O-GlcNAcylation in response to cellular stimuli.

Signaling_Pathway cluster_cell Cellular Environment Stimulus External Stimulus (e.g., Growth Factor) Receptor Cell Surface Receptor Stimulus->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK Pathway) Receptor->Signaling_Cascade OGT OGT (O-GlcNAc Transferase) Signaling_Cascade->OGT activates Protein Target Protein OGT->Protein adds Azido-GlcNAc GlcNAz_Protein O-GlcNAcylated Protein (with Azide tag) Protein->GlcNAz_Protein Labeled_Protein Fluorescently Labeled Protein GlcNAz_Protein->Labeled_Protein SPAAC Cyclooctyne_Fluorophore Cyclooctyne-Fluorophore Cyclooctyne_Fluorophore->Labeled_Protein

References

An In-depth Technical Guide to Dbco-NH-(CH2)4cooh as a Bifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional crosslinker, Dbco-NH-(CH2)4cooh, a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document details its chemical properties, applications, and the experimental protocols for its use, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.

Introduction

This compound is a heterobifunctional crosslinker that features two key reactive moieties: a dibenzocyclooctyne (DBCO) group and a carboxylic acid. This unique combination of functionalities allows for a two-step conjugation strategy. The DBCO group participates in a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a type of "click chemistry". This reaction enables the covalent attachment of the linker to an azide-modified molecule under mild, aqueous conditions without the need for a cytotoxic copper catalyst. The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, such as those found on the surface of proteins like antibodies, typically after activation to an N-hydroxysuccinimide (NHS) ester.

The alkyl chain spacer, -(CH2)4-, provides spatial separation between the conjugated molecules, which can help to minimize steric hindrance and maintain the biological activity of the biomolecule. These features make this compound a powerful tool for the precise construction of complex bioconjugates.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for understanding its behavior in solution and for designing conjugation experiments.

PropertyValueSource
Molecular Formula C24H24N2O4[1]
Molecular Weight 404.46 g/mol [1]
Appearance White to off-white solidGeneric Material Property
Solubility Soluble in organic solvents (DMSO, DMF)[2]
Storage Conditions Store at -20°C, protected from light and moisture[2][3]

Reaction Mechanism and Experimental Workflow

The use of this compound as a bifunctional crosslinker typically involves a two-stage process:

  • Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Biomolecule: The carboxylic acid is activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester that readily reacts with primary amines (e.g., lysine residues on an antibody) to form a stable amide bond.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO-functionalized biomolecule is then reacted with a molecule containing an azide group. The inherent ring strain of the DBCO alkyne allows for a rapid and specific [3+2] cycloaddition with the azide, forming a stable triazole linkage without the need for a copper catalyst.

Below are diagrams illustrating the reaction mechanism and a typical experimental workflow for the creation of an antibody-drug conjugate (ADC).

Reaction_Mechanism cluster_activation Activation of Carboxylic Acid cluster_conjugation1 Amine Conjugation cluster_conjugation2 SPAAC Reaction Dbco_COOH Dbco-NH-(CH2)4-COOH Dbco_NHS Dbco-NH-(CH2)4-CO-NHS Dbco_COOH->Dbco_NHS Activation EDC_NHS EDC, NHS Dbco_Antibody Dbco-Antibody Conjugate Dbco_NHS->Dbco_Antibody Amide Bond Formation Antibody Antibody-NH2 ADC Antibody-Drug Conjugate (ADC) Dbco_Antibody->ADC Triazole Formation Azide_Drug Azide-Drug

Caption: Reaction mechanism of this compound.

Experimental_Workflow Start Start: Antibody Solution Buffer_Exchange Buffer Exchange (Amine-free buffer, e.g., PBS) Start->Buffer_Exchange Conjugate_to_Ab Conjugate Activated Linker to Antibody Buffer_Exchange->Conjugate_to_Ab Activate_Linker Activate Dbco-NH-(CH2)4-COOH (EDC/NHS) Activate_Linker->Conjugate_to_Ab Purify_Dbco_Ab Purify DBCO-Antibody (e.g., Desalting Column) Conjugate_to_Ab->Purify_Dbco_Ab Add_Azide_Drug Add Azide-Modified Drug Purify_Dbco_Ab->Add_Azide_Drug Incubate_SPAAC Incubate for SPAAC Reaction Add_Azide_Drug->Incubate_SPAAC Purify_ADC Purify Final ADC (e.g., HIC, SEC) Incubate_SPAAC->Purify_ADC Characterize Characterize ADC (e.g., Mass Spec, HIC) Purify_ADC->Characterize End End: Purified ADC Characterize->End

Caption: Experimental workflow for ADC synthesis.

Quantitative Data Summary

The efficiency of the two-step conjugation process is critical for the successful synthesis of well-defined bioconjugates. The following tables summarize key quantitative data related to the reaction kinetics of SPAAC and the efficiency of the initial EDC/NHS conjugation.

Table 1: SPAAC Reaction Kinetics

The second-order rate constants for the SPAAC reaction between a DBCO-containing molecule and an azide are influenced by factors such as the specific azide, buffer conditions, and temperature.

ReactantsBufferTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)Source
Sulfo-DBCO-amine + 3-azido-L-alaninePBS (pH 7)250.32 - 0.85
Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)250.55 - 1.22
DBCO-trastuzumab + AzideVarious250.18 - 0.37
DBCO-peptide + Azido-peptideHBS (pH 7.4)250.34

Table 2: EDC/NHS Conjugation Efficiency

ParameterRecommended Molar Ratio (Reagent:Acid)Reported Yield (%)Method for DAR Determination
EDC:Acid 1.2:1 to 10:168-80HIC-HPLC
NHS:Acid 1:1 to 5:170-90HIC-HPLC
Amine:Acid 1:1 to 10:1Not specifiedHIC-HPLC
DBCO-NHS:Antibody 5:1 to 10:1Highest conjugation yield in subsequent click reactionUV-Vis Absorbance / HIC-HPLC

Note: Yields are highly dependent on the specific reactants and reaction conditions and should be optimized for each application.

Stability of this compound and its Conjugates

The stability of the bifunctional crosslinker and the resulting bioconjugate is a critical consideration. The DBCO group can lose reactivity over time, and the amide bond formed during the initial conjugation can be susceptible to hydrolysis under certain conditions.

Table 3: Stability Data

MoietyConditionStabilitySource
DBCO-NHS ester In anhydrous DMSO at -20°CStable for several months
DBCO-NHS ester In aqueous solutionSusceptible to hydrolysis, should be used fresh
DBCO-functionalized antibody At -20°CCan be stored for up to a month, with some loss of reactivity
Amide bond (in ADC) Physiological conditions (pH 7.4, 37°C)Generally stable

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

6.1. Synthesis of this compound

6.2. Protocol for EDC/NHS Activation of this compound and Conjugation to an Antibody

This protocol describes the steps for conjugating this compound to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or other purification system (e.g., spin filtration, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Prepare the antibody solution in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). If necessary, perform a buffer exchange to remove any amine-containing buffers.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound solution with a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation to the Antibody:

    • Add the activated this compound-NHS ester solution to the antibody solution. A 5- to 20-fold molar excess of the activated linker to the antibody is a common starting point, but this should be optimized.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the DBCO-Antibody Conjugate:

    • Remove excess reagents and byproducts using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).

6.3. Protocol for SPAAC Reaction with an Azide-Modified Molecule

This protocol describes the "click" reaction between the DBCO-functionalized antibody and an azide-modified payload.

Materials:

  • Purified DBCO-antibody conjugate

  • Azide-modified molecule (e.g., cytotoxic drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Combine the DBCO-antibody conjugate with a 1.5- to 5-fold molar excess of the azide-modified molecule in the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification of the Final Conjugate:

    • Purify the final antibody-drug conjugate using appropriate chromatography techniques such as Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to remove any unreacted payload and other impurities.

Application Example: Antibody-Drug Conjugates and HER2 Signaling

A prominent application of this compound is in the construction of ADCs for targeted cancer therapy. For instance, an antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast cancer, can be conjugated to a potent cytotoxic drug using this linker. The resulting ADC specifically binds to HER2 on cancer cells, is internalized, and releases the cytotoxic payload, leading to targeted cell death.

The diagram below illustrates a simplified HER2 signaling pathway and the mechanism of action of a HER2-targeted ADC.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_adc ADC Mechanism of Action Ligand Ligand (e.g., NRG1) HER3 HER3 Receptor Ligand->HER3 HER2 HER2 Receptor HER2_HER3 HER2-HER3 Dimer HER2->HER2_HER3 Internalization Internalization HER2->Internalization Complex Formation HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K Activation RAS RAS HER2_HER3->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC Anti-HER2 ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: HER2 signaling pathway and ADC action.

Conclusion

This compound is a versatile and powerful bifunctional crosslinker for the construction of complex bioconjugates. Its DBCO group enables highly specific and efficient copper-free click chemistry, while the carboxylic acid provides a convenient handle for attachment to proteins and other amine-containing molecules. This guide has provided a comprehensive overview of its properties, reaction mechanisms, and experimental protocols, along with quantitative data to aid in the design and execution of bioconjugation experiments. The detailed information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this valuable tool for the advancement of targeted therapeutics and other biotechnological applications.

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Dbco-NH-(CH2)4COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of the bifunctional linker, Dbco-NH-(CH2)4COOH, to antibodies. This process is a cornerstone of modern bioconjugation, enabling the site-specific or non-specific attachment of various payloads, such as fluorescent dyes, drugs for antibody-drug conjugates (ADCs), or oligonucleotides. The protocol leverages the robust and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.

The overall strategy involves two key stages:

  • Antibody Modification: The carboxylic acid group of the this compound linker is first activated to an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated linker then reacts with primary amines, primarily the ε-amino groups of lysine residues on the antibody surface, to form a stable amide bond. This results in a DBCO-functionalized antibody.

  • Payload Conjugation: The DBCO-modified antibody is then ready to react with a molecule of interest that has been functionalized with an azide group. The DBCO group undergoes a [3+2] cycloaddition with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful labeling of antibodies with this compound and subsequent click chemistry.

ParameterRecommended ValueReference(s)
Activation of this compound
Molar Ratio (Dbco-acid:EDC:NHS)1:1.2:1.2[3]
SolventAnhydrous DMF or DMSO[1][3]
Incubation Time1-2 hours
TemperatureRoom Temperature
Antibody-DBCO Conjugation
Molar Excess (DBCO-NHS ester:Antibody)10 to 50-fold
Antibody Concentration1-10 mg/mL
Reaction Buffer pH7.2-9.0
Incubation Time30 minutes at RT or 2 hours on ice
Quenching
Quenching Reagent1 M Tris-HCl, pH 8.0 or 100 mM Glycine
Final Quenching Concentration50-100 mM
Incubation Time15 minutes
DBCO-Azide Click Reaction
Molar Excess (Azide-payload:DBCO-Antibody)2 to 4-fold
Incubation Time2-4 hours at RT or overnight at 4°C

Experimental Protocols

This section provides detailed methodologies for the key experiments.

Protocol 1: Activation of this compound to DBCO-NHS Ester

This protocol describes the conversion of the carboxylic acid of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2:1.2.

  • Incubate the reaction mixture for 1-2 hours at room temperature to facilitate the formation of the DBCO-NHS ester.

  • The freshly prepared DBCO-NHS ester solution is now ready for conjugation to the antibody.

Protocol 2: Conjugation of Activated DBCO to an Antibody

This protocol details the reaction of the DBCO-NHS ester with the primary amines on the antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Freshly prepared DBCO-NHS ester solution

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Ensure the antibody is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it with PBS using a desalting column.

  • Add a 10 to 20-fold molar excess of the freshly prepared DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO or DMF should be kept below 20%.

  • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature. This step removes any unreacted DBCO-NHS ester.

  • Purify the DBCO-labeled antibody by removing excess, unreacted DBCO-NHS ester using a desalting column equilibrated with an appropriate storage buffer.

  • (Optional) Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.

Protocol 3: Copper-Free Click Chemistry for Payload Conjugation

This protocol describes the final step of conjugating an azide-modified payload to the DBCO-functionalized antibody.

Materials:

  • DBCO-labeled antibody

  • Azide-modified payload (e.g., fluorescent dye, drug, oligonucleotide)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Mix the DBCO-functionalized antibody with a 2 to 4-fold molar excess of the azide-modified payload.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the resulting antibody conjugate from the unreacted payload and other impurities using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

  • Validate the final conjugate using SDS-PAGE, where the conjugated antibody will show a higher molecular weight band compared to the unconjugated antibody.

Visualizations

The following diagrams illustrate the key workflows in the antibody labeling process.

Antibody_Activation_Workflow cluster_activation Protocol 1: DBCO-Acid Activation cluster_conjugation Protocol 2: Antibody Conjugation Dbco_Acid This compound Activated_DBCO DBCO-NHS Ester Dbco_Acid->Activated_DBCO 1-2h, RT EDC_NHS EDC + NHS in DMSO/DMF EDC_NHS->Activated_DBCO DBCO_Antibody DBCO-labeled Antibody Activated_DBCO->DBCO_Antibody 10-20x excess 30min RT or 2h on ice Antibody Antibody (in amine-free buffer) Antibody->DBCO_Antibody Quench Quenching (Tris/Glycine) DBCO_Antibody->Quench 15 min Purify_1 Purification (Desalting Column) Quench->Purify_1

Caption: Workflow for the activation of this compound and its conjugation to an antibody.

Click_Chemistry_Workflow DBCO_Antibody DBCO-labeled Antibody Conjugation_Reaction Click Chemistry Reaction DBCO_Antibody->Conjugation_Reaction 2-4x excess of payload Azide_Payload Azide-modified Payload Azide_Payload->Conjugation_Reaction Purify_2 Purification (e.g., SEC) Conjugation_Reaction->Purify_2 2-4h RT or overnight at 4°C Final_Conjugate Antibody-Payload Conjugate Purify_2->Final_Conjugate

Caption: Workflow for the copper-free click chemistry reaction to form the final antibody conjugate.

References

Application Notes and Protocols for Covalent Conjugation of DBCO-NH-(CH2)4-COOH to Protein Amine Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent conjugation of DBCO-NH-(CH2)4-COOH to primary amine groups on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is a cornerstone in bioconjugation for applications such as antibody-drug conjugate (ADC) development, targeted drug delivery, and advanced cellular imaging.

The DBCO (Dibenzocyclooctyne) group is a key component in copper-free click chemistry, a bioorthogonal reaction that enables specific and efficient ligation of molecules in complex biological environments.[1] The DBCO-NH-(CH2)4-COOH linker combines the utility of the DBCO group with a hydrophilic spacer, terminating in a carboxylic acid. This carboxylic acid can be activated by EDC in the presence of NHS to form a semi-stable NHS ester, which then readily reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus) on proteins to form a stable amide bond.[1][2]

Reaction Principle

The conjugation process involves two main stages:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of DBCO-NH-(CH2)4-COOH to form a highly reactive O-acylisourea intermediate.[1]

  • Formation of the NHS Ester and Amide Bond: To improve reaction efficiency and stability in aqueous solutions, NHS is added to convert the unstable O-acylisourea intermediate into a more stable NHS ester. This activated NHS ester then reacts with a primary amine on the protein to form a stable amide bond, releasing NHS as a byproduct.[3]

Chemical Reaction Pathway

DBCO_COOH DBCO-NH-(CH2)4-COOH O_acylisourea O-acylisourea intermediate (unstable) DBCO_COOH->O_acylisourea + EDC EDC DBCO_NHS DBCO-NHS ester (amine-reactive) O_acylisourea->DBCO_NHS + NHS NHS Conjugate DBCO-Protein Conjugate DBCO_NHS->Conjugate + Protein_NH2 Protein-NH2 NHS_byproduct NHS (byproduct)

Caption: Chemical reaction pathway for EDC/NHS-mediated conjugation.

Experimental Protocols

This section provides a detailed protocol for the conjugation of DBCO-NH-(CH2)4-COOH to an amine-containing protein.

Materials and Reagents
  • DBCO-NH-(CH2)4-COOH

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Quantitative Data Summary
ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency but may increase aggregation risk.
Molar Excess of DBCO Linker to Protein 10 to 40-foldThis should be optimized to achieve the desired degree of labeling (DOL).
Molar Excess of EDC to DBCO Linker 1.5 to 5-fold---
Molar Excess of NHS to DBCO Linker 1.2 to 2-fold---
Activation Reaction Time 15-30 minutesAt room temperature.
Conjugation Reaction Time 1-2 hours at room temperature or overnight at 4°C.---
Quenching Reaction Time 15-30 minutesAt room temperature.
Final DMSO/DMF Concentration < 20%To avoid protein denaturation.
Step-by-Step Protocol

Experimental Workflow

G A 1. Prepare Reagents B 2. Activate DBCO-NH-(CH2)4-COOH with EDC and NHS A->B D 4. Conjugate Activated DBCO to Protein B->D C 3. Prepare Protein Sample C->D E 5. Quench Reaction D->E F 6. Purify DBCO-Protein Conjugate E->F G 7. Characterize Conjugate F->G

Caption: Experimental workflow for DBCO-protein conjugation.

1. Reagent Preparation

  • Allow all reagents to come to room temperature before use.

  • Prepare a stock solution of DBCO-NH-(CH2)4-COOH (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Ensure the protein solution is in an amine-free buffer, such as PBS, at a pH between 7.2 and 8.0. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the protein for reaction.

2. Activation of DBCO-NH-(CH2)4-COOH

  • In a microcentrifuge tube, combine the desired amount of DBCO-NH-(CH2)4-COOH with the appropriate volumes of freshly prepared EDC and NHS solutions in the Activation Buffer.

  • A recommended starting molar ratio is 1:1.5:1.5 for DBCO-linker:EDC:NHS.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to generate the NHS-activated linker.

3. Conjugation to the Protein

  • Immediately add the activated DBCO-linker solution to the protein solution in the Conjugation Buffer.

  • The final pH of the reaction mixture should be between 7.2 and 8.0 for efficient conjugation to primary amines.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

4. Quenching the Reaction

  • To stop the conjugation reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS-activated linker.

5. Purification of the DBCO-Protein Conjugate

  • Remove excess, unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

6. Characterization of the Conjugate

  • The degree of labeling (DOL), which is the number of DBCO molecules per protein, can be determined using UV-Vis spectroscopy.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group). The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the DBCO moiety.

Troubleshooting

Protein Aggregation During Conjugation

Start Protein Aggregation Observed Check_Hydrophobicity Is DBCO moiety too hydrophobic? Start->Check_Hydrophobicity Use_PEG_Linker Use DBCO with hydrophilic PEG spacer Check_Hydrophobicity->Use_PEG_Linker Yes Check_Molar_Ratio Is molar ratio of DBCO too high? Check_Hydrophobicity->Check_Molar_Ratio No Use_PEG_Linker->Check_Molar_Ratio Reduce_Molar_Ratio Reduce molar excess of DBCO reagent Check_Molar_Ratio->Reduce_Molar_Ratio Yes Check_Protein_Conc Is protein concentration too high? Check_Molar_Ratio->Check_Protein_Conc No Reduce_Molar_Ratio->Check_Protein_Conc Reduce_Protein_Conc Lower protein concentration Check_Protein_Conc->Reduce_Protein_Conc Yes Check_Buffer Are buffer conditions optimal? Check_Protein_Conc->Check_Buffer No Reduce_Protein_Conc->Check_Buffer Optimize_Buffer Optimize buffer pH and ionic strength Check_Buffer->Optimize_Buffer No End Aggregation Minimized Check_Buffer->End Yes Optimize_Buffer->End

References

Application Notes and Protocols for Cell Labeling using Dbco-NH-(CH2)4cooh

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dbco-NH-(CH2)4cooh is a versatile, heterobifunctional linker molecule integral to the field of bioconjugation and chemical biology.[1][2] It features a dibenzocyclooctyne (DBCO) group, a strained alkyne that is highly reactive towards azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][3][] This reaction, also known as "copper-free click chemistry," is bioorthogonal, meaning it can proceed within complex biological environments, like on the surface of living cells, without interfering with native biochemical processes. The reaction's biocompatibility is a key advantage, as it eliminates the need for cytotoxic copper catalysts required in traditional click chemistry. The terminal carboxylic acid (-COOH) on the linker allows for its covalent attachment to amine-containing biomolecules, such as proteins or antibodies, enabling the targeted delivery of the DBCO moiety.

These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the use of this compound for cell labeling. The process typically involves two main stages: the metabolic incorporation of an azide group onto the cell surface, followed by the specific and efficient reaction with a DBCO-functionalized probe.

Principle of the Technology: A Two-Stage Approach

Cell labeling using this compound is a powerful two-stage process that leverages the cell's own metabolic machinery followed by a highly specific bioorthogonal chemical reaction.

  • Metabolic Glycoengineering (MGE): In the first stage, cells are cultured in a medium supplemented with a synthetic monosaccharide analog containing an azide (-N3) group, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz). The cell's metabolic pathways process this azido-sugar and incorporate it into cell surface glycans (glycoproteins and glycolipids). This effectively decorates the cell surface with bioorthogonal chemical "handles."

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): In the second stage, a probe molecule (e.g., an antibody conjugated with a fluorophore) is functionalized with this compound. This DBCO-probe is then introduced to the azide-labeled cells. The strained alkyne of the DBCO group reacts specifically and spontaneously with the azide groups on the cell surface, forming a stable covalent triazole linkage. This "click" reaction attaches the probe to the cell surface for subsequent detection and analysis.

Caption: General workflow for cell labeling using metabolic glycoengineering and SPAAC.

Data Presentation: Quantitative Parameters

The efficiency of the labeling process depends on several factors. The following tables summarize key quantitative parameters derived from established protocols to aid in experimental design.

Table 1: Parameters for Metabolic Labeling with Azido Sugars

Parameter Typical Value Notes Source(s)
Azido Sugar (Ac₄ManNAz) Conc. 25 - 50 µM Optimal concentration can be cell-line dependent and should be determined empirically.
Incubation Time 24 - 48 hours Allows for sufficient metabolic incorporation into cell surface glycans.

| Cell Seeding Density | Varies | Should be optimized to ensure cells are in a logarithmic growth phase during labeling. | |

Table 2: Parameters for DBCO-NHS Ester Activation and Antibody Conjugation

Parameter Typical Value Notes Source(s)
Molar Excess (DBCO-NHS:Antibody) 10 to 30-fold A higher molar excess drives the reaction to label more sites on the antibody.
Antibody Concentration 1 - 10 mg/mL Higher concentrations can improve conjugation efficiency.
Reaction Time (Activation) 15 - 30 minutes For activation of the carboxylic acid to an NHS ester with EDC/NHS.
Reaction Time (Conjugation) 60 minutes to 2 hours At room temperature.

| Quenching Agent | 50 - 100 mM Tris or Glycine | Used to stop the reaction by consuming unreacted NHS esters. | |

Table 3: Parameters for SPAAC "Click" Reaction on Cells

Parameter Typical Value Notes Source(s)
DBCO-Conjugate Conc. 1 - 10 µg/mL (Antibody) Final concentration depends on the affinity of the antibody and the density of surface azides.
DBCO-Conjugate Conc. 5 - 30 µM (Fluorophore) For direct labeling with a small molecule DBCO-dye.
Incubation Time 1 - 4 hours At 37°C for live cells or 4°C to overnight for fixed cells or antibody conjugates.
Incubation Temperature 4°C to 37°C 37°C is used for live-cell labeling to maintain cell viability. Slower reactions can be run at 4°C overnight.
Expected Reaction Yield > 90% SPAAC is a highly efficient reaction.

| DBCO UV Absorbance Max | ~309-310 nm | Useful for quantifying the degree of labeling (DOL) of the protein conjugate. | |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in labeling cells using this compound.

Protocol 1: Metabolic Labeling of Cells with Azido Sugars

This protocol describes the incorporation of azide groups into the surface glycans of mammalian cells using Ac₄ManNAz.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in the desired format (e.g., 6-well plates, chamber slides) and allow them to adhere and grow to 50-70% confluency.

  • Prepare Azido Sugar Stock: Prepare a 10 mM stock solution of Ac₄ManNAz in sterile DMSO.

  • Metabolic Labeling: Add the Ac₄ManNAz stock solution directly to the cell culture medium to achieve a final concentration of 25-50 µM. Gently swirl the plate to mix. As a negative control, treat a separate set of cells with an equivalent volume of DMSO.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator to allow for the metabolic incorporation of the azido sugar.

  • Washing: After incubation, gently aspirate the medium. Wash the cells three times with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for SPAAC labeling.

Protocol 2: Activation of this compound and Conjugation to a Targeting Antibody

This protocol is a two-part procedure for first activating the carboxylic acid of the DBCO linker and then conjugating it to a primary amine on a protein, such as an antibody.

Part A: Activation of this compound to DBCO-NHS Ester

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare 10 mM stock solutions of this compound, EDC, and NHS in anhydrous DMSO immediately before use.

  • In a microcentrifuge tube, combine the reagents at a molar ratio of 1:1.2:1.2 (DBCO-acid:EDC:NHS).

  • Incubate the mixture for 15-30 minutes at room temperature to form the reactive DBCO-NHS ester. This activated solution should be used immediately for conjugation.

Caption: Reaction scheme for the activation of the DBCO-acid linker.

Part B: Conjugation of Activated DBCO-NHS Ester to an Antibody

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Freshly prepared DBCO-NHS ester solution (from Part A)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or centrifugal filter unit for purification

Procedure:

  • Buffer Exchange (if necessary): Ensure the antibody is in a buffer free of primary amines (like Tris) and sodium azide. If needed, perform a buffer exchange into PBS using a desalting column or centrifugal filter.

  • Adjust Antibody Concentration: Adjust the antibody concentration to 1-10 mg/mL.

  • Conjugation Reaction: Add a 20- to 30-fold molar excess of the freshly activated DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept below 20% to avoid antibody denaturation.

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Quenching (Optional but Recommended): Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM (e.g., add 10 µL of 100 mM Glycine). Incubate for 15 minutes at room temperature to neutralize any unreacted DBCO-NHS ester.

  • Purification: Remove excess, unreacted DBCO-NHS ester and quenching agent using a desalting column or centrifugal filtration appropriate for the antibody's molecular weight. The purified DBCO-functionalized antibody is now ready for cell labeling. Store at 4°C.

Protocol 3: Labeling of Azide-Modified Cells with DBCO-Functionalized Antibody

This protocol describes the final "click" reaction between the azide-labeled cells and the DBCO-antibody.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • DBCO-functionalized antibody (from Protocol 2)

  • Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Gently wash the azide-labeled cells (from Protocol 1) twice with pre-warmed live cell imaging buffer.

  • Labeling: Dilute the DBCO-functionalized antibody in imaging buffer to the desired final concentration (typically 1-10 µg/mL). Add the antibody solution to the cells.

  • Incubation: Incubate for 1-2 hours at 37°C in a CO₂ incubator. Alternatively, for some applications, incubation can be performed for 4-12 hours or overnight at 4°C.

  • Washing: Remove the antibody solution and wash the cells three to four times with imaging buffer to remove any unbound antibody.

  • Analysis: Add fresh imaging buffer to the cells and proceed with analysis via fluorescence microscopy or flow cytometry.

signaling_pathway SPAAC Reaction on the Cell Surface cluster_cell Cell Membrane CellSurface Azide-labeled Glycan (on cell surface) Result Stable Triazole Linkage (Covalently Labeled Cell) CellSurface->Result Antibody DBCO-Functionalized Antibody Antibody->CellSurface  SPAAC 'Click' Reaction (Copper-Free, Bioorthogonal)

Caption: SPAAC reaction between a DBCO-probe and an azide-labeled cell surface glycan.

Troubleshooting

ProblemPossible CauseSuggested SolutionSource(s)
Low or No Labeling Signal Insufficient metabolic labeling with azido sugar.Optimize azido sugar concentration and/or increase incubation time (up to 72 hours). Ensure cell viability.
DBCO-NHS ester was hydrolyzed and inactive.Prepare DBCO-NHS ester fresh in anhydrous DMSO/DMF just before use. Allow reagent to equilibrate to room temperature before opening to prevent moisture condensation.
Low conjugation efficiency of DBCO to antibody.Increase the molar excess of DBCO-NHS ester. Ensure the antibody buffer is free of primary amines. Confirm protein concentration.
Suboptimal SPAAC reaction conditions.Increase the concentration of the DBCO-conjugate. Increase incubation time or perform the reaction at a higher temperature (e.g., 37°C instead of 4°C).
High Background/Non-specific Staining Incomplete removal of unbound DBCO-probe.Increase the number and duration of washing steps after the final incubation. Add a blocking agent (e.g., BSA) to the buffer.
DBCO-probe is aggregating or sticking non-specifically.Purify the DBCO-conjugate thoroughly after labeling. Consider using a DBCO reagent with a PEG spacer to increase hydrophilicity. Centrifuge the probe solution before adding it to cells.
Cell Toxicity Observed High concentration of DMSO in labeling steps.Ensure the final concentration of DMSO in the culture medium or reaction buffer is low (typically <1-10%, depending on the step).
Contamination of reagents.Use sterile reagents and aseptic techniques throughout the live-cell labeling process.

References

Optimizing Buffer Conditions for Efficient DBCO-Azide Ligation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing efficient dibenzocyclooctyne (DBCO)-azide ligation, a cornerstone of copper-free click chemistry. Particular emphasis is placed on optimizing buffer conditions to maximize reaction rates and yields, ensuring robust and reproducible bioconjugation for applications in research, diagnostics, and therapeutics.

Introduction to DBCO-Azide Ligation

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a strained alkyne, such as DBCO, and an azide-functionalized molecule to form a stable triazole linkage.[1][2][3] This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules without the need for a cytotoxic copper catalyst.[1][4] The efficiency of this ligation is, however, significantly influenced by the reaction environment, including the choice of buffer, pH, temperature, and the presence of co-solvents.

Key Factors Influencing DBCO-Azide Ligation Efficiency

Several parameters must be considered to achieve optimal DBCO-azide ligation. These include:

  • Buffer Type: The choice of buffer can directly impact reaction kinetics.

  • pH: The pH of the reaction mixture can influence the stability of the reactants and the reaction rate.

  • Temperature: Higher temperatures generally lead to faster reaction rates.

  • Co-solvents: Organic co-solvents can be used to solubilize hydrophobic reactants but may affect reaction efficiency.

  • Reactant Molar Ratio: The ratio of DBCO to azide can be adjusted to drive the reaction to completion.

Quantitative Data Summary

The following tables summarize the impact of various buffer conditions on the second-order rate constants of DBCO-azide ligation, providing a clear comparison for experimental design.

Table 1: Effect of Buffer Type on SPAAC Reaction Rates

Buffer (pH 7)Rate Constant (M⁻¹s⁻¹)
HEPES0.55 - 1.22
BorateSlower than HEPES, faster than PBS
PBS0.32 - 0.85
MESSlower than HEPES
DMEM0.59 - 0.97
RPMI0.27 - 0.77

Table 2: Effect of pH on SPAAC Reaction Rates in Various Buffers

BufferpH RangeGeneral Trend
PBS5 - 10Rate increases with higher pH
Borate5 - 10Rate increases with higher pH
MES5 - 10Rate increases with higher pH
HEPES5 - 10Rate is highest at pH 7 and decreases at higher pH

Table 3: Effect of Temperature on SPAAC Reaction Rates

TemperatureGeneral Effect on Reaction Rate
4°CSlower, suitable for overnight reactions with sensitive biomolecules
25°C (Room Temp)Moderate, typical for standard protocols
37°CFaster, can reduce reaction times

Experimental Protocols

This section provides detailed protocols for performing and optimizing DBCO-azide ligation reactions.

General Workflow for DBCO-Azide Ligation

The following diagram illustrates a typical workflow for a bioconjugation experiment using DBCO-azide chemistry.

DBCO_Azide_Ligation_Workflow cluster_prep Preparation cluster_reaction Ligation cluster_analysis Analysis & Purification Biomolecule_A Biomolecule A (e.g., Protein) Azide_Activation Azide Activation Biomolecule_A->Azide_Activation Introduce Azide Group Azide_Biomolecule_A Azide-Biomolecule A Azide_Activation->Azide_Biomolecule_A Mix Mix Reactants Azide_Biomolecule_A->Mix Biomolecule_B Biomolecule B (e.g., Small Molecule) DBCO_Activation DBCO Activation Biomolecule_B->DBCO_Activation Introduce DBCO Group DBCO_Biomolecule_B DBCO-Biomolecule B DBCO_Activation->DBCO_Biomolecule_B DBCO_Biomolecule_B->Mix Incubate Incubate Mix->Incubate Optimal Buffer pH, Temp Conjugate Biomolecule A - Biomolecule B Conjugate Incubate->Conjugate Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification Analysis Analysis (e.g., SDS-PAGE, HPLC) Purification->Analysis

A generalized workflow for bioconjugation via DBCO-azide ligation.
Protocol 1: General DBCO-Azide Ligation in Aqueous Buffer

This protocol provides a starting point for the conjugation of a DBCO-functionalized molecule to an azide-functionalized molecule.

Materials:

  • Azide-functionalized molecule

  • DBCO-functionalized molecule

  • Reaction Buffer (e.g., PBS, HEPES, Borate buffer at the desired pH). Crucially, avoid buffers containing sodium azide.

  • Organic co-solvent (e.g., DMSO, DMF), if required for solubility.

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the azide-functionalized molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • If the DBCO-functionalized molecule has poor aqueous solubility, dissolve it first in a minimal amount of a water-miscible organic solvent like DMSO or DMF. Then, add this solution to the aqueous reaction mixture, ensuring the final organic solvent concentration is typically below 20% to prevent protein precipitation.

  • Initiate the Reaction:

    • Add the DBCO-functionalized molecule to the solution of the azide-functionalized molecule. A molar excess of 1.5 to 10 equivalents of one component is often used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at a temperature ranging from 4°C to 37°C. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules, the reaction can be performed overnight at 4°C.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at approximately 310 nm.

  • Purification:

    • Remove excess, unreacted reagents from the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).

Protocol 2: Optimization of Buffer Conditions

To determine the optimal buffer conditions for a specific pair of reactants, a screening experiment can be performed.

Materials:

  • Azide-functionalized molecule

  • DBCO-functionalized molecule

  • A series of buffers at different pH values (e.g., MES pH 5-6, PBS pH 7.4, Borate buffer pH 8-9, HEPES pH 7-8).

Procedure:

  • Set up Parallel Reactions:

    • Prepare a series of reaction mixtures, each containing the azide and DBCO reactants in a different buffer and pH.

    • Ensure the concentration of reactants is consistent across all conditions.

  • Incubation:

    • Incubate all reactions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 1, 2, 4, 8, and 12 hours), take an aliquot from each reaction.

    • Quench the reaction if necessary (e.g., by flash freezing).

  • Analysis of Reaction Efficiency:

    • Analyze the aliquots by a suitable method such as SDS-PAGE, HPLC, or mass spectrometry to determine the extent of conjugate formation.

    • Compare the results across the different buffer conditions to identify the optimal system for your specific application.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key parameters influencing the efficiency of DBCO-azide ligation.

DBCO_Azide_Optimization_Factors Ligation_Efficiency Ligation Efficiency (Rate & Yield) Buffer_Type Buffer Type (e.g., PBS, HEPES) Buffer_Type->Ligation_Efficiency pH pH pH->Ligation_Efficiency Temperature Temperature Temperature->Ligation_Efficiency Co_Solvent Co-solvent (% Organic) Co_Solvent->Ligation_Efficiency DBCO_Concentration DBCO Concentration DBCO_Concentration->Ligation_Efficiency Azide_Concentration Azide Concentration Azide_Concentration->Ligation_Efficiency Molar_Ratio Molar Ratio (DBCO:Azide) Molar_Ratio->Ligation_Efficiency

Factors influencing the efficiency of DBCO-azide ligation.

Conclusion

The efficiency of DBCO-azide ligation is highly dependent on the chosen buffer conditions. By carefully selecting the buffer type, pH, and temperature, and by judicious use of co-solvents, researchers can significantly enhance reaction rates and yields. The protocols and data presented in these application notes provide a comprehensive guide for optimizing SPAAC reactions, enabling robust and efficient bioconjugation for a wide range of applications in scientific research and drug development.

References

Application Notes and Protocols: DBCO-NH-(CH2)4-COOH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing off-target side effects. A key strategy in this field is the use of bioorthogonal chemistry, which allows for specific and efficient conjugation of molecules in complex biological environments. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for this purpose.[][2][3][] This reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[]

DBCO-NH-(CH2)4-COOH is a heterobifunctional linker that embodies the versatility of this approach. It possesses two key functional groups:

  • A DBCO group for highly efficient and specific copper-free click chemistry with azide-modified molecules.

  • A terminal carboxylic acid (-COOH) group, which can be readily activated to form stable amide bonds with amine-functionalized nanoparticles, drug molecules, or targeting ligands.

This unique structure makes DBCO-NH-(CH2)4-COOH an ideal linker for constructing sophisticated drug delivery systems. For instance, it can be used to functionalize the surface of a drug-loaded nanoparticle, which can then be "clicked" to an azide-modified targeting moiety, such as an antibody or peptide, to direct the nanoparticle to a specific cell or tissue type.

These application notes provide detailed protocols and representative data for the use of DBCO-NH-(CH2)4-COOH in the development of targeted drug delivery systems.

Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles

The successful functionalization of nanoparticles with DBCO-NH-(CH2)4-COOH and subsequent conjugation of a targeting ligand can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size, polydispersity index (PDI), and zeta potential upon surface modification.

Table 1: Physicochemical Properties of Nanoparticles at Each Functionalization Step

Nanoparticle FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105.2 ± 3.10.12 ± 0.02+25.4 ± 1.5
DBCO-Functionalized Nanoparticles110.5 ± 2.80.15 ± 0.03+18.7 ± 2.1
Targeted Nanoparticles (with Azide-Ligand)125.8 ± 3.50.18 ± 0.02-5.3 ± 1.8

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)
Doxorubicin-Loaded Nanoparticles12.592.3
Paclitaxel-Loaded Nanoparticles9.888.7

Note: The data presented in these tables are representative and will vary depending on the specific nanoparticle system, drug, and targeting ligand used.

Experimental Protocols

Protocol 1: Functionalization of Amine-Terminated Nanoparticles with DBCO-NH-(CH2)4-COOH

This protocol describes the covalent attachment of DBCO-NH-(CH2)4-COOH to nanoparticles that have primary amine groups on their surface. The carboxylic acid group of the linker is activated using EDC/NHS chemistry to form a reactive NHS ester, which then reacts with the amines on the nanoparticle surface to form a stable amide bond.

Materials:

  • Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)

  • DBCO-NH-(CH2)4-COOH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifugal filter units for nanoparticle purification

Procedure:

  • Activation of DBCO-NH-(CH2)4-COOH: a. Dissolve DBCO-NH-(CH2)4-COOH in anhydrous DMF or DMSO to a concentration of 10 mM. b. In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO to a concentration of 100 mM. c. To the DBCO-NH-(CH2)4-COOH solution, add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS. d. Allow the reaction to proceed for 1 hour at room temperature to form the DBCO-NHS ester.

  • Conjugation to Amine-Functionalized Nanoparticles: a. Resuspend the amine-functionalized nanoparticles in 0.1 M MES buffer (pH 6.0). b. Add the activated DBCO-NHS ester solution to the nanoparticle suspension. A 10-20 fold molar excess of the DBCO-linker to the surface amine groups is recommended. c. Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Purification of DBCO-Functionalized Nanoparticles: a. Quench the reaction by adding Tris buffer to a final concentration of 50 mM and incubating for 15 minutes. b. Purify the DBCO-functionalized nanoparticles from unreacted linker and byproducts using centrifugal filter units. Wash the nanoparticles three times with PBS (pH 7.4).

  • Characterization: a. Characterize the resulting DBCO-functionalized nanoparticles for size, PDI, and zeta potential using Dynamic Light Scattering (DLS). b. The degree of DBCO functionalization can be quantified by reacting the nanoparticles with an azide-containing fluorescent dye and measuring the fluorescence.

Protocol 2: Conjugation of an Azide-Modified Targeting Ligand to DBCO-Functionalized Nanoparticles via SPAAC

This protocol describes the "clicking" of an azide-modified targeting ligand (e.g., antibody, peptide) to the DBCO-functionalized nanoparticles prepared in Protocol 1.

Materials:

  • DBCO-functionalized nanoparticles (from Protocol 1)

  • Azide-modified targeting ligand (e.g., Azide-PEG-Antibody)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifugal filter units for nanoparticle purification

Procedure:

  • SPAAC Reaction: a. Resuspend the DBCO-functionalized nanoparticles in PBS (pH 7.4). b. Add the azide-modified targeting ligand to the nanoparticle suspension. A 2-4 fold molar excess of the azide-ligand to the DBCO groups on the nanoparticle is recommended. c. Incubate the reaction overnight at 4°C with gentle mixing. The reaction time can be shorter (e.g., 1-4 hours) at room temperature, depending on the reactants.

  • Purification of Targeted Nanoparticles: a. Purify the targeted nanoparticles from the unreacted targeting ligand using centrifugal filter units with an appropriate molecular weight cutoff. Wash the nanoparticles three times with PBS (pH 7.4).

  • Characterization: a. Characterize the final targeted nanoparticles for size, PDI, and zeta potential using DLS. b. Confirm the successful conjugation of the targeting ligand using SDS-PAGE (for protein ligands) or other appropriate analytical techniques (e.g., HPLC, fluorescence).

Visualizations

experimental_workflow cluster_step1 Step 1: Nanoparticle Functionalization cluster_step2 Step 2: Targeting Ligand Conjugation np Amine-Functionalized Nanoparticle dbco_np DBCO-Functionalized Nanoparticle np->dbco_np linker DBCO-NH-(CH2)4-COOH activated_linker Activated DBCO-NHS Ester linker->activated_linker Activation edc_nhs EDC / NHS activated_linker->dbco_np Conjugation dbco_np2 DBCO-Functionalized Nanoparticle azide_ligand Azide-Modified Targeting Ligand targeted_np Targeted Drug Delivery System azide_ligand->targeted_np SPAAC 'Click' Reaction dbco_np2->targeted_np

Caption: Experimental workflow for creating a targeted drug delivery system.

signaling_pathway cluster_cell Target Cell receptor Cell Surface Receptor endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release lysosome->drug_release cellular_target Intracellular Target (e.g., DNA) drug_release->cellular_target Therapeutic Action targeted_np Targeted Nanoparticle (with Ligand) targeted_np->receptor Binding

Caption: Cellular uptake via receptor-mediated endocytosis.

References

Application Notes and Protocols for Bioconjugation using DBCO-NH-(CH2)4-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to bioconjugation techniques utilizing the bifunctional linker, DBCO-NH-(CH2)4-COOH. This reagent is a cornerstone in the field of bioconjugation, enabling the site-specific attachment of a wide array of molecules to proteins, antibodies, and other biomolecules. It incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a carboxylic acid for covalent linkage to primary amines.

This document outlines two primary strategies for the conjugation of DBCO-NH-(CH2)4-COOH to amine-containing biomolecules: a one-step direct conjugation using the pre-activated DBCO-NHS ester and a two-step in-situ activation of the DBCO-NH-(CH2)4-COOH. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to assist researchers in selecting the optimal method for their specific application.

Introduction to DBCO-Based Bioconjugation

Dibenzocyclooctyne (DBCO) is a strained alkyne that reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of "click chemistry" that is highly efficient, specific, and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[1][2] The absence of a need for a cytotoxic copper catalyst makes SPAAC particularly well-suited for in vivo and live-cell applications.[3]

The DBCO-NH-(CH2)4-COOH linker possesses two key functional groups:

  • DBCO group: Enables covalent ligation to azide-modified molecules through SPAAC.[4]

  • Carboxylic acid group: Allows for the formation of a stable amide bond with primary amines (e.g., lysine residues on proteins) after activation.

Comparison of Conjugation Strategies: DBCO-NHS Ester vs. In-situ Activation

There are two primary approaches for conjugating a DBCO moiety to a protein or other amine-containing biomolecule using a carboxylic acid-terminated linker.

Strategy 1: One-Step Conjugation with Pre-activated DBCO-NHS Ester

This method utilizes a pre-activated N-hydroxysuccinimide (NHS) ester of the DBCO linker. The NHS ester is highly reactive towards primary amines, leading to a direct and efficient one-step conjugation process.[5]

Strategy 2: Two-Step In-situ Activation of DBCO-NH-(CH2)4-COOH

This approach involves the activation of the carboxylic acid on DBCO-NH-(CH2)4-COOH in the presence of the target biomolecule using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This forms a reactive NHS ester in-situ, which then reacts with the primary amines on the biomolecule.

FeatureDBCO-NHS Ester (One-Step)DBCO-NH-(CH2)4-COOH (Two-Step In-situ Activation)
Reagent Pre-activated, ready to useRequires activation with EDC/NHS
Workflow Simpler, one-step reactionMore complex, two-step reaction
Reaction Time Typically 30-60 minutes at RTActivation: 15 min; Conjugation: 2 hours at RT
Control Less control over the reactionMore control over activation and conjugation steps
Side Reactions Hydrolysis of NHS ester is a competing reactionPotential for protein cross-linking if not optimized
Reagent Stability Solid form stable for >1 year at -20°C; solution stable for 2-3 months at -20°CDBCO-acid is generally more stable in storage

Experimental Protocols

Protocol 1: One-Step Protein Labeling with DBCO-NHS Ester

This protocol describes the direct labeling of a protein with a pre-activated DBCO-NHS ester.

Materials:

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare Protein: Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers like BSA. Adjust the protein concentration to 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-8.0).

  • Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10-30 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer.

Protocol 2: Two-Step Protein Labeling with DBCO-NH-(CH2)4-COOH via In-situ Activation

This protocol details the labeling of a protein with DBCO-NH-(CH2)4-COOH using EDC and NHS for in-situ activation of the carboxylic acid.

Materials:

  • Protein solution in MES buffer (0.1 M MES, pH 4.7-6.0)

  • DBCO-NH-(CH2)4-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare Reagents: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh solutions in a suitable buffer (e.g., MES buffer).

  • Activation of DBCO-NH-(CH2)4-COOH:

    • Dissolve DBCO-NH-(CH2)4-COOH in the activation buffer (0.1 M MES, pH 4.7-6.0).

    • Add EDC (e.g., 2 mM final concentration) and NHS or Sulfo-NHS (e.g., 5 mM final concentration) to the DBCO-NH-(CH2)4-COOH solution.

    • Incubate for 15 minutes at room temperature to form the NHS-activated DBCO linker.

  • Conjugation to Protein:

    • Immediately add the activated DBCO-linker solution to the protein solution in conjugation buffer (e.g., PBS, pH 7.2-8.0). The pH of the final reaction mixture should be between 7.2 and 8.0 for efficient conjugation to primary amines.

    • The optimal molar excess of the activated linker depends on the protein and desired degree of labeling and may require optimization.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching buffer such as Tris-HCl or hydroxylamine to inactivate any remaining active esters.

  • Purification: Purify the DBCO-labeled protein from excess reagents and byproducts using a desalting column or dialysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described bioconjugation protocols.

Table 1: Reaction Conditions for DBCO-NHS Ester Conjugation

ParameterRecommended ValueReference
Molar Excess of DBCO-NHS Ester 10-30 fold over protein
Protein Concentration 1-10 mg/mL
Reaction Buffer PBS, pH 7.2-8.0
Reaction Temperature Room Temperature or 4°C/on ice
Reaction Time 30-60 minutes (RT) or 2 hours (on ice)
Quenching Agent Tris-HCl (50-100 mM)
Quenching Time 15 minutes (RT)

Table 2: Reaction Conditions for SPAAC (DBCO + Azide)

ParameterRecommended ValueReference
Molar Excess of Azide-Molecule 2-4 fold over DBCO-protein
Reaction Buffer PBS, pH ~7.4
Reaction Temperature 4°C or Room Temperature
Reaction Time Overnight (4°C) or 2-4 hours (RT)

Visualizing the Workflow

The following diagrams illustrate the key steps in the bioconjugation processes.

G cluster_0 One-Step Conjugation with DBCO-NHS Ester Prepare Protein Prepare Protein Conjugation Reaction Conjugation Reaction Prepare Protein->Conjugation Reaction Prepare DBCO-NHS Ester Prepare DBCO-NHS Ester Prepare DBCO-NHS Ester->Conjugation Reaction Quenching Quenching Conjugation Reaction->Quenching Purification Purification Quenching->Purification DBCO-labeled Protein DBCO-labeled Protein Purification->DBCO-labeled Protein

Caption: Workflow for one-step protein labeling with DBCO-NHS ester.

G cluster_1 Two-Step Conjugation with DBCO-NH-(CH2)4-COOH Prepare Reagents Prepare Reagents Activation of DBCO-acid Activation of DBCO-acid Prepare Reagents->Activation of DBCO-acid Conjugation to Protein Conjugation to Protein Activation of DBCO-acid->Conjugation to Protein Quenching Quenching Conjugation to Protein->Quenching Purification Purification Quenching->Purification DBCO-labeled Protein DBCO-labeled Protein Purification->DBCO-labeled Protein

Caption: Workflow for two-step protein labeling with DBCO-NH-(CH2)4-COOH.

G cluster_2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO-labeled Protein DBCO-labeled Protein SPAAC Reaction SPAAC Reaction DBCO-labeled Protein->SPAAC Reaction Azide-modified Molecule Azide-modified Molecule Azide-modified Molecule->SPAAC Reaction Purification Purification SPAAC Reaction->Purification Final Bioconjugate Final Bioconjugate Purification->Final Bioconjugate

Caption: General workflow for the SPAAC "click" reaction.

Conclusion

The use of DBCO-NH-(CH2)4-COOH and its activated NHS ester derivative offers a versatile and powerful platform for the creation of well-defined bioconjugates. The choice between a one-step or two-step conjugation strategy will depend on the specific requirements of the experiment, including the nature of the biomolecule, the desired degree of labeling, and the need for precise control over the reaction. By following the detailed protocols and considering the quantitative data provided, researchers can successfully implement these techniques for a wide range of applications in drug development, diagnostics, and fundamental biological research.

References

Attaching DBCO-NH-(CH2)4-COOH to Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the covalent attachment of Dibenzocyclooctyne-Amine-(CH2)4-Carboxylic Acid (DBCO-NH-(CH2)4-COOH) to various nanoparticle platforms. This heterobifunctional linker is a key reagent for enabling copper-free "click chemistry," a bioorthogonal reaction that allows for the efficient and specific conjugation of azide-modified molecules, such as targeting ligands, imaging agents, and therapeutic payloads, to the nanoparticle surface. The protocols and data presented herein are intended to facilitate the development of advanced nanomedicine formulations for targeted drug delivery, in vivo imaging, and diagnostics.[1][2][3]

Introduction

DBCO-NH-(CH2)4-COOH is a versatile linker composed of three essential functional components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that undergoes a highly efficient and specific Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-functionalized molecules.[1][3] This reaction is bioorthogonal, meaning it can proceed under physiological conditions without interfering with biological processes.

  • Carboxylic Acid (-COOH): A terminal functional group that can be activated to react with primary amines (-NH2) present on the surface of nanoparticles, forming a stable amide bond.

  • Alkyl Spacer (-(CH2)4-): A four-carbon aliphatic chain that provides a spatial separation between the nanoparticle surface and the conjugated biomolecule, which can help to reduce steric hindrance.

The ability to first conjugate the DBCO linker to the nanoparticle and then "click" an azide-modified molecule of interest offers a modular and versatile approach to nanoparticle functionalization.

Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles

The successful functionalization of nanoparticles with DBCO-NH-(CH2)4-COOH and subsequent conjugation of targeting ligands can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size (mean diameter), polydispersity index (PDI), and zeta potential upon surface modification.

Table 1: Physicochemical Characterization of Functionalized Liposomes

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Liposomes155.3 ± 4.20.12 ± 0.02-25.6 ± 1.8
DBCO-Functionalized Liposomes162.8 ± 5.10.15 ± 0.03-23.1 ± 2.1
Antibody-Conjugated Liposomes175.4 ± 6.30.18 ± 0.04-20.5 ± 2.5

Table 2: Characterization of Functionalized Polymeric Nanoparticles (PLGA)

Nanoparticle FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PLGA Nanoparticles210.7 ± 8.90.19 ± 0.05-35.2 ± 3.4
PEGylated PLGA Nanoparticles225.1 ± 9.50.17 ± 0.04-15.8 ± 2.9
Functionalized PLGA-PEG Nanoparticles238.6 ± 10.20.21 ± 0.06-12.3 ± 2.6

Table 3: Characterization of Functionalized Gold Nanoparticles

Nanoparticle FormulationHydrodynamic Diameter (nm)Zeta Potential (mV)
Azide-Functionalized Quantum Dots23.9 ± 1.8-16.7
Antibody-Conjugated Quantum Dots32.4 ± 2.1-5.7

Note: Data for gold nanoparticles is adapted from a study using azide-functionalized quantum dots and DBCO-modified antibodies, illustrating a similar trend in size and zeta potential changes upon conjugation.

Experimental Protocols

This section provides detailed protocols for the functionalization of common nanoparticle types with DBCO-NH-(CH2)4-COOH.

Protocol 1: Functionalization of Amine-Modified Nanoparticles (e.g., Gold Nanoparticles, Liposomes with Amine-Lipids)

This protocol describes the covalent attachment of the DBCO linker to a nanoparticle surface presenting primary amine groups.

Materials:

  • Amine-functionalized nanoparticles

  • DBCO-NH-(CH2)4-COOH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

Part A: Activation of DBCO-NH-(CH2)4-COOH

  • Dissolve DBCO-NH-(CH2)4-COOH in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mM.

  • Add a 1.5-fold molar excess of NHS and a 1.5-fold molar excess of EDC to the DBCO-NH-(CH2)4-COOH solution.

  • Allow the reaction to proceed for 1 hour at room temperature to form the DBCO-NHS ester.

Part B: Conjugation to Amine-Functionalized Nanoparticles

  • Resuspend the amine-functionalized nanoparticles in Coupling Buffer (PBS, pH 7.4).

  • Add the activated DBCO-NHS ester solution to the nanoparticle suspension. A 10- to 20-fold molar excess of the DBCO linker relative to the available amine groups on the nanoparticles is a common starting point.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the DBCO-functionalized nanoparticles by centrifugation, size exclusion chromatography (SEC), or dialysis to remove unreacted reagents.

Part C: Characterization

  • Characterize the DBCO-functionalized nanoparticles using Dynamic Light Scattering (DLS) to assess changes in size and PDI.

  • Use UV-Vis spectrophotometry to quantify the amount of DBCO conjugated to the nanoparticles by measuring the characteristic absorbance of DBCO at approximately 309 nm.

Protocol 2: Functionalization of Carboxyl-Terminated Nanoparticles (e.g., Polymeric Nanoparticles)

This protocol involves a two-step process for functionalizing carboxyl-terminated nanoparticles.

Materials:

  • Carboxyl-terminated nanoparticles

  • DBCO-NH-(CH2)4-NH2 (DBCO-amine)

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • DMSO

Procedure:

Part A: Activation of Nanoparticle Carboxyl Groups

  • Disperse the carboxyl-terminated nanoparticles in MES buffer (pH 6.0).

  • Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. Use a molar excess of EDC/NHS relative to the surface carboxyl groups.

  • Incubate for 30 minutes at room temperature with gentle mixing.

Part B: Conjugation of DBCO-Amine

  • Dissolve DBCO-NH-(CH2)4-NH2 in DMSO.

  • Add the DBCO-amine solution to the activated nanoparticle suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purify the DBCO-functionalized nanoparticles by centrifugation and washing with PBS (pH 7.4) to remove unreacted reagents.

Part C: Characterization

  • Characterize the DBCO-nanoparticles using DLS to determine size and PDI.

Protocol 3: Click Chemistry Reaction with Azide-Modified Molecules

This protocol describes the copper-free click reaction between a DBCO-functionalized nanoparticle and an azide-containing molecule.

Materials:

  • Purified DBCO-functionalized nanoparticles

  • Azide-modified molecule (e.g., targeting ligand, fluorescent dye)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Resuspend the purified DBCO-nanoparticles in PBS (pH 7.4).

  • Add the azide-modified molecule to the DBCO-nanoparticle suspension. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.

  • Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Purify the final conjugated nanoparticles by centrifugation, SEC, or dialysis to remove the excess unreacted azide-modified molecule.

  • Characterize the final product using DLS and other relevant techniques (e.g., fluorescence spectroscopy if a fluorescent dye was used) to confirm successful conjugation.

Mandatory Visualizations

G cluster_0 Part A: DBCO-Acid Activation cluster_1 Part B: Conjugation to Nanoparticle cluster_2 Part C: Purification & Characterization dbco_acid DBCO-NH-(CH2)4-COOH activated_dbco Activated DBCO-NHS Ester dbco_acid->activated_dbco 1 hr, RT edc_nhs EDC + NHS in Anhydrous DMF/DMSO edc_nhs->activated_dbco amine_np Amine-Functionalized Nanoparticle activated_dbco->amine_np dbco_np DBCO-Functionalized Nanoparticle amine_np->dbco_np 2-4 hrs, RT or O/N, 4°C purification Purification (Centrifugation/SEC) dbco_np->purification characterization Characterization (DLS, UV-Vis) purification->characterization

Caption: Workflow for attaching DBCO-NH-(CH2)4-COOH to amine-functionalized nanoparticles.

G cluster_0 Step 1: Nanoparticle Functionalization cluster_1 Step 2: Copper-Free Click Reaction cluster_2 Step 3: Purification & Application dbco_np DBCO-Functionalized Nanoparticle targeted_np Targeted Nanoparticle dbco_np->targeted_np SPAAC Reaction 4-12 hrs, RT azide_ligand Azide-Modified Targeting Ligand azide_ligand->targeted_np purification Purification targeted_np->purification application Downstream Applications (Drug Delivery, Imaging) purification->application

Caption: General workflow for copper-free click chemistry conjugation to DBCO-functionalized nanoparticles.

G cluster_0 Targeted Nanoparticle Delivery tnp Targeted Nanoparticle receptor Cell Surface Receptor tnp->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release target Intracellular Target release->target

Caption: Conceptual signaling pathway for targeted nanoparticle uptake and drug release.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DBCO-Amine Conjugations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with DBCO-NH-(CH2)4-COOH and similar DBCO-NHS ester conjugation reactions. Here, you will find troubleshooting advice and frequently asked questions to help you diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in a DBCO-NHS ester conjugation reaction?

Low yields in DBCO-NHS ester conjugations to amine-containing molecules can stem from several factors:

  • Reagent Instability:

    • Hydrolysis of the NHS ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, especially at pH values above 8.5.[1][2][3] This hydrolysis reaction renders the DBCO reagent incapable of reacting with primary amines.

    • Degradation of the DBCO group: The dibenzocyclooctyne (DBCO) moiety can degrade under certain conditions, such as exposure to acidic environments (e.g., strong acids like TFA) or certain oxidizing and reducing agents.[4][5] Over prolonged storage in aqueous buffers, DBCO can also lose reactivity. A DBCO-modified antibody, for instance, may lose 3-5% of its reactivity over four weeks at 4°C.

  • Suboptimal Reaction Conditions:

    • Incorrect pH: The optimal pH for NHS ester reactions with primary amines is between 7 and 9. Below this range, the amine is protonated and less nucleophilic. Above this range, the rate of NHS ester hydrolysis increases significantly.

    • Inappropriate Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the DBCO-NHS ester. Buffers containing sodium azide should also be avoided as the azide can react with the DBCO group.

    • Low Reagent Concentration: Reactions are more efficient at higher concentrations of reactants.

    • Incorrect Molar Ratio: An insufficient molar excess of the DBCO-NHS ester over the amine-containing molecule can lead to incomplete conjugation.

  • Steric Hindrance: Bulky molecules or functional groups near the reactive sites (the amine or the DBCO group) can physically impede the reaction.

  • Solubility Issues: Poor solubility of the DBCO reagent or the target molecule in the reaction buffer can lead to a heterogeneous mixture and reduced reaction rates.

  • Inefficient Purification: The desired conjugate may be lost during purification steps if the chosen method is not optimal.

Q2: My DBCO-NHS ester is not dissolving well in my aqueous reaction buffer. What should I do?

DBCO reagents, due to their hydrophobic core, often have limited solubility in aqueous buffers.

  • Recommended Procedure: First, dissolve the DBCO-NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This stock solution can then be added to your aqueous reaction buffer containing the amine-functionalized molecule.

  • Solvent Concentration: Be mindful of the final concentration of the organic solvent in the reaction mixture. Many proteins may precipitate if the DMSO or DMF concentration exceeds 10-15%.

Q3: How can I confirm that my molecule has been successfully labeled with DBCO?

The incorporation of the DBCO group can be confirmed by UV-Vis spectrophotometry. The DBCO moiety has a characteristic absorbance peak at approximately 309 nm. By measuring the absorbance of the purified conjugate at 280 nm (for protein) and 309 nm, you can determine the degree of labeling (DOL).

Q4: What are the optimal storage conditions for DBCO reagents and their stock solutions?

  • Solid Form: DBCO-NH-(CH2)4-COOH and its NHS ester should be stored as a solid at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF immediately before use. These stock solutions can be stored at -20°C for several days, but repeated freeze-thaw cycles should be avoided. It is highly recommended to prepare fresh aqueous working solutions on the day of the experiment.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during DBCO conjugation reactions.

Problem: Low or No Conjugate Product

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check_purification [label="3. Evaluate Purification Method", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; method_issue [label="Is the purification method\n(e.g., SEC, dialysis) appropriate for\nseparating unreacted DBCO?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_purification [label="Solution: Use size exclusion chromatography\n(e.g., desalting columns) for efficient\nremoval of small molecules.", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_reagents; check_reagents -> hydrolysis [label="Check NHS ester"]; hydrolysis -> new_reagents [label="Yes"]; hydrolysis -> dbco_degradation [label="No"]; dbco_degradation -> new_reagents [label="Yes"]; dbco_degradation -> check_conditions [label="No"];

check_conditions -> buffer_issue; buffer_issue -> optimize_buffer [label="No"]; buffer_issue -> ratio_issue [label="Yes"];

ratio_issue -> optimize_ratio [label="No"]; ratio_issue -> time_temp_issue [label="Yes"];

time_temp_issue -> optimize_time_temp [label="No"]; time_temp_issue -> check_purification [label="Yes"];

check_purification -> method_issue; method_issue -> optimize_purification [label="No"]; } end_dot Caption: Troubleshooting workflow for low yield in DBCO conjugation.

Quantitative Data Summary

The efficiency of the conjugation reaction is highly dependent on several quantitative parameters. The following tables summarize the recommended starting conditions.

Table 1: Recommended Molar Ratios for DBCO Conjugation

Conjugation StepReagent 1Reagent 2Recommended Molar Excess (Reagent 1 : Reagent 2)Reference(s)
Amine Labeling DBCO-NHS EsterProtein (≤ 5 mg/mL)10-fold
DBCO-NHS EsterProtein (< 5 mg/mL)20 to 50-fold
DBCO-NHS EsterAntibody20 to 30-fold
Click Reaction DBCO-MoleculeAzide-Protein1.5 to 3-fold
DBCO-AntibodyAzide-Oligonucleotide1 : 2-4

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotesReference(s)
pH (Amine Labeling) 7.0 - 9.0Higher pH increases hydrolysis of NHS ester. Optimal is often 7.4-8.5.
Temperature 4°C to 37°CHigher temperatures increase reaction rates but may affect biomolecule stability.
Reaction Time 30 min - 2 hours (Amine labeling)On ice or at room temperature.
4 - 12 hours (Click reaction)At room temperature. Can be extended overnight at 4°C for sensitive molecules.
Solvent DMSO or DMFFor dissolving DBCO-NHS ester before adding to aqueous buffer.

Experimental Protocols

Protocol 1: Activation of an Amine-Containing Protein with DBCO-NHS Ester

This protocol describes the general procedure for labeling a protein with a DBCO moiety.

  • Buffer Preparation: Prepare a suitable amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4. Ensure the protein solution is free of amine-containing additives like Tris or glycine.

  • Reagent Preparation: Immediately before use, allow the DBCO-NHS ester vial to equilibrate to room temperature to prevent moisture condensation. Prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Adjust the protein concentration in the reaction buffer. For protein concentrations of 5 mg/mL, use a 10-fold molar excess of the DBCO-NHS reagent. For concentrations below 5 mg/mL, use a 20- to 50-fold molar excess.

    • Add the calculated volume of the DBCO-NHS stock solution to the protein solution.

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO-NHS ester and quenching buffer components using a desalting column (size exclusion chromatography) or dialysis.

// Nodes start [label="Start: Amine-Protein\nin Amine-Free Buffer", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_dbco [label="Prepare 10 mM DBCO-NHS\nin anhydrous DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; add_dbco [label="Add DBCO-NHS\n(10-50x molar excess)\nto Protein Solution", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate:\n30 min @ RT or\n2 hrs @ 4°C", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench Reaction\nwith Tris Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purify via Desalting\nColumn or Dialysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Purified\nDBCO-labeled Protein", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> prep_dbco [style=invis]; start -> add_dbco; prep_dbco -> add_dbco; add_dbco -> incubate; incubate -> quench; quench -> purify; purify -> end; } end_dot Caption: Workflow for labeling a protein with DBCO-NHS ester.

Protocol 2: Copper-Free Click Reaction

This protocol outlines the conjugation of a DBCO-labeled molecule to an azide-containing molecule.

  • Prepare Reactants: Have the purified DBCO-labeled molecule (from Protocol 1) and the azide-functionalized molecule ready in a compatible reaction buffer (e.g., PBS).

  • Reaction Setup:

    • Combine the DBCO-labeled molecule and the azide-functionalized molecule in a microcentrifuge tube.

    • A common approach is to use a 1.5 to 3-fold molar excess of the DBCO-conjugate relative to the azide-containing molecule.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature. Alternatively, for sensitive biomolecules, the reaction can be performed overnight at 4°C.

  • Purification: The final conjugate can be purified, if necessary, to remove any unreacted starting materials. The choice of purification method (e.g., size exclusion chromatography, ion-exchange chromatography) will depend on the properties of the final conjugate.

// Nodes dbco_protein [label="DBCO-labeled\nProtein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; azide_molecule [label="Azide-labeled\nMolecule", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction_mix [label="Combine in\nReaction Buffer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubate\n4-12h @ RT or\nOvernight @ 4°C", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; triazole_linkage [label="Stable Triazole Linkage", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse]; final_conjugate [label="Final Conjugate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections dbco_protein -> reaction_mix; azide_molecule -> reaction_mix; reaction_mix -> incubation; incubation -> triazole_linkage [label=" [3+2] Cycloaddition "]; triazole_linkage -> final_conjugate; } end_dot Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

References

Technical Support Center: Optimizing DB-CO Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dibenzocyclooctyne (DBCO) click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to enhance the efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of DBCO to azide for a successful click reaction?

A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, this ratio can be inverted if the azide-activated molecule is precious or in limited supply.[1][2] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to improve conjugation efficiency, with 7.5 equivalents being a good starting point.[1]

Q2: What are the recommended reaction temperature and duration?

A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C. In some instances, incubation for up to 48 hours may be necessary to maximize the yield.

Q3: Which solvents are compatible with DBCO click chemistry?

A3: DBCO click chemistry is compatible with a variety of solvents. For biomolecule conjugations, aqueous buffers like Phosphate-Buffered Saline (PBS) are preferred. Organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can also be used. If the DBCO reagent has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically under 20%) to prevent the precipitation of proteins.

Q4: Can I use buffers containing sodium azide?

A4: No, it is critical to avoid buffers containing sodium azide, as the azide in the buffer will compete with your azide-functionalized molecule for reaction with the DBCO group, thereby inhibiting your desired conjugation.

Q5: How can I monitor the progress of my DBCO click reaction?

A5: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm. You can monitor the reaction's progress by observing the decrease in this absorbance over time as the DBCO is consumed.

Troubleshooting Guide

Issue: Low or No Product Yield

If you are experiencing low or no yield in your DBCO click chemistry reaction, consider the following potential causes and solutions.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield reagent_issue Reagent Degradation start->reagent_issue conditions_issue Suboptimal Conditions start->conditions_issue purification_issue Inefficient Purification start->purification_issue buffer_issue Incorrect Buffer start->buffer_issue fresh_reagents Use fresh reagents. Store properly. reagent_issue->fresh_reagents Check stability optimize_conditions Optimize molar ratio, temperature, and time. conditions_issue->optimize_conditions Review parameters optimize_purification Select appropriate purification method. purification_issue->optimize_purification Evaluate recovery correct_buffer Use non-azide, non-amine containing buffers (e.g., PBS). buffer_issue->correct_buffer Verify composition

Caption: Troubleshooting workflow for low yield in DBCO click chemistry.

Potential Cause Troubleshooting Steps
Degraded Reagents DBCO reagents can degrade over time, especially if not stored properly or if they are sensitive to moisture (e.g., NHS esters). Solution: Use fresh reagents. For moisture-sensitive reagents, ensure they are brought to room temperature before opening to prevent condensation.
Suboptimal Molar Ratio An incorrect ratio of DBCO to azide can limit the reaction. Solution: Empirically determine the optimal molar excess of one reactant. A 1.5 to 10-fold excess can improve efficiency.
Suboptimal Temperature or Time The reaction may be too slow at low temperatures or not given enough time to proceed to completion. Solution: Increase the reaction time to 24-48 hours, especially for reactions at 4°C, or increase the temperature to 37°C for faster kinetics.
Incompatible Buffer Buffers containing primary amines (e.g., Tris, glycine) or sodium azide will interfere with the reaction. Solution: Use a compatible buffer such as PBS, HEPES, or carbonate buffer at a pH between 6 and 9.
Inefficient Purification The desired product may be lost during purification. Solution: Choose a purification method appropriate for your molecules, such as size exclusion chromatography, dialysis, or HPLC, and optimize the protocol for better recovery.

Quantitative Data Summary

The efficiency of DBCO click chemistry can be influenced by various factors. The following tables summarize key quantitative data to guide reaction optimization.

Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation

Parameter Recommended Range Notes Reference(s)
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 2 to 48 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.
Solvent Aqueous Buffer (e.g., PBS, HEPES) with <20% organic co-solvent (e.g., DMSO, DMF)Avoid buffers containing sodium azide or primary amines.

Table 2: Second-Order Rate Constants for Different Cyclooctynes

Cyclooctyne Abbreviation Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) Key Features Reference(s)
DBCO ~0.1 - 0.9High reactivity and stability, widely used.
BCN ~0.01 - 0.07Small, hydrophilic, and relatively stable with good reactivity.
DIBAC ~0.3High reactivity.
BARAC ~0.9Very high reactivity, but can be less stable.
DIFO ~0.4Increased reactivity due to electron-withdrawing fluorine atoms.
DIBO ~0.1Good balance of reactivity and stability.
Note: Reaction rates can vary depending on the specific azide, solvent, temperature, and pH.

Experimental Protocols

Protocol 1: General Protein Labeling with a DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Experimental_Workflow_Protein_Labeling start Start protein_prep 1. Prepare Protein Solution (1-5 mg/mL in amine-free buffer, pH 7.2-8.0) start->protein_prep dbco_prep 2. Prepare DBCO-NHS Ester Solution (10 mg/mL in DMSO) protein_prep->dbco_prep reaction 3. Mix Protein and DBCO-NHS Ester (10-20 fold molar excess of DBCO) dbco_prep->reaction incubation 4. Incubate (1-2 hours at RT or 2-4 hours at 4°C) reaction->incubation purification 5. Purify DBCO-labeled Protein (Size exclusion chromatography or dialysis) incubation->purification end DBCO-labeled Protein Ready for Click Reaction purification->end

Caption: Experimental workflow for labeling a protein with a DBCO-NHS ester.

  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL. If the protein solution contains interfering substances like Tris or sodium azide, perform a buffer exchange.

  • DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. Ensure the final DMSO concentration is below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Purification: Remove the unreacted DBCO-NHS ester using a spin desalting column or through dialysis against an appropriate buffer. The DBCO-labeled protein is now ready for the click reaction.

Protocol 2: DBCO-Azide Click Chemistry Conjugation

This protocol describes the reaction between a DBCO-activated molecule and an azide-functionalized molecule.

  • Prepare Reactants: Dissolve the DBCO-labeled molecule and the azide-functionalized molecule in a compatible reaction buffer (e.g., PBS).

  • Mix Reactants: Combine the DBCO-labeled molecule and the azide-functionalized molecule in the desired molar ratio (e.g., 1:3).

  • Incubate: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Longer incubation times (up to 48 hours) can be used to increase the yield.

  • Purify Conjugate: Purify the resulting conjugate using an appropriate method such as size exclusion chromatography, affinity chromatography, or HPLC to remove unreacted starting materials.

  • Characterize and Store: Characterize the purified conjugate to confirm successful ligation. Store the conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.

References

Technical Support Center: Preventing Non-specific Binding of Dbco-NH-(CH2)4cooh Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the non-specific binding (NSB) of Dbco-NH-(CH2)4cooh and other DBCO (Dibenzocyclooctyne) conjugates during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with DBCO reagents?

A1: Non-specific binding (NSB) of DBCO reagents is a multifactorial issue stemming from several key interactions:

  • Hydrophobic Interactions: The DBCO group itself is hydrophobic and can interact non-specifically with hydrophobic regions of proteins or other biomolecules.[1][2]

  • Reaction with Free Thiols: DBCO moieties can react with free sulfhydryl groups, such as those on cysteine residues, in an azide-independent manner. This thiol-yne side reaction can lead to unintended labeling.

  • Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces or biomolecules.

  • High Reagent Concentration: Using an excessive molar excess of the DBCO conjugate can lead to increased background signal and non-specific binding.[3]

Q2: How can I minimize hydrophobic interactions?

A2: To mitigate non-specific binding due to hydrophobic interactions, you can add non-ionic surfactants to your buffers. A common choice is Tween-20, typically at a concentration of 0.05% to 0.1%.[4][5] These detergents help to block hydrophobic surfaces and reduce the non-specific association of the DBCO conjugate.

Q3: What is the best way to prevent non-specific reactions with cysteine residues?

A3: If your target molecule for DBCO conjugation does not involve a thiol group, you can block free thiols on other molecules to reduce this form of non-specific binding. This is typically achieved by treating your sample with an alkylating agent like iodoacetamide (IAA) after a reduction step. This will cap the free sulfhydryl groups, preventing them from reacting with the DBCO moiety.

Q4: How do buffer conditions affect non-specific binding?

A4: Buffer conditions such as pH and ionic strength play a crucial role. Maintaining a pH between 6.5 and 8.5 is generally recommended for DBCO conjugations. The ionic strength of the buffer can be increased by adding salts like NaCl to disrupt electrostatic interactions. The optimal salt concentration should be determined empirically for your specific system but can range from 150 mM to 500 mM.

Q5: What are common blocking agents and how do I use them?

A5: Blocking agents are used to saturate non-specific binding sites on surfaces or proteins. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein. These are typically used at concentrations ranging from 1% to 5% (w/v) in a suitable buffer like PBS or TBS. The blocking step is usually performed for 1-2 hours at room temperature or overnight at 4°C.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to non-specific binding of DBCO conjugates.

Problem 1: High background signal in negative controls.

This indicates that the DBCO conjugate is binding to unintended targets or surfaces.

Potential Cause Troubleshooting Step Recommended Action
Hydrophobic Interactions Add a non-ionic surfactant.Include 0.05% - 0.1% Tween-20 in your wash buffers and antibody diluents.
Electrostatic Interactions Increase the ionic strength of buffers.Add NaCl to your buffers, titrating from 150 mM up to 500 mM.
Reaction with Free Thiols Block free sulfhydryl groups.If not targeting thiols, pre-treat your sample with a reducing agent followed by an alkylating agent like iodoacetamide (IAA).
Excess Reagent Titrate the DBCO conjugate concentration.Perform a concentration series of your DBCO conjugate to find the optimal balance between specific signal and background. Start with a lower concentration and incrementally increase it.
Insufficient Blocking Optimize the blocking step.Increase the concentration of your blocking agent (e.g., 1-5% BSA) or the incubation time (e.g., overnight at 4°C). You can also try different blocking agents like casein or non-fat dry milk.
Inadequate Washing Increase the number and duration of wash steps.After incubation with the DBCO conjugate, perform at least three wash steps of 5-10 minutes each with a buffer containing a non-ionic surfactant (e.g., TBST).
Problem 2: Low signal-to-noise ratio.

This occurs when the specific signal is weak relative to the background.

Potential Cause Troubleshooting Step Recommended Action
Suboptimal Reaction Conditions Optimize conjugation parameters.Ensure the pH of your reaction buffer is between 6.5 and 8.5. Optimize the incubation time and temperature for the click reaction (e.g., 2-12 hours at room temperature or overnight at 4°C).
Inefficient Labeling Verify the degree of labeling (DOL).Quantify the number of DBCO molecules per target molecule using UV-Vis spectrophotometry. If the DOL is low, optimize the labeling reaction by adjusting the molar excess of the DBCO-NHS ester.
Steric Hindrance Use a DBCO reagent with a PEG spacer.A polyethylene glycol (PEG) spacer can increase the hydrophilicity of the conjugate and reduce steric hindrance, improving accessibility to the target.

Quantitative Data Summary

The following tables provide quantitative data to guide the optimization of your experiments.

Table 1: Recommended Concentrations of Common Blocking Agents and Additives

Agent Typical Concentration Range Primary Function Notes
Bovine Serum Albumin (BSA) 1 - 5% (w/v)Blocks non-specific protein binding sites.A common and effective general blocking agent.
Non-fat Dry Milk 3 - 5% (w/v)Blocks non-specific protein binding sites.Cost-effective alternative to BSA, but may contain phosphoproteins and biotin, which can interfere with certain assays.
Casein 1 - 3% (w/v)Blocks non-specific protein binding sites.Can be more effective than BSA in some applications.
Tween-20 0.05 - 0.1% (v/v)Reduces hydrophobic interactions.A non-ionic surfactant commonly added to wash buffers.
Sodium Chloride (NaCl) 150 - 500 mMReduces electrostatic interactions.The optimal concentration is system-dependent and should be determined empirically.

Table 2: Recommended Reaction Conditions for DBCO-NHS Ester Conjugation

Parameter Recommended Range Notes
Molar Excess of DBCO-NHS Ester 5- to 40-foldThe optimal ratio depends on the protein concentration and must be determined empirically. For protein concentrations >1 mg/mL, a 10-20 fold excess is a good starting point.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency but may also increase the risk of aggregation.
Reaction pH 7.2 - 8.5For efficient reaction of NHS esters with primary amines.
Incubation Time 1 - 2 hoursAt room temperature.
Quenching Agent 50 - 100 mM Tris or GlycineTo stop the reaction by consuming unreacted NHS esters.

Experimental Protocols

Protocol 1: General DBCO-NHS Ester Labeling of a Protein

This protocol describes the labeling of a protein with a DBCO-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction: Add the desired molar excess (e.g., 20-fold) of the DBCO-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column or dialysis.

  • Quantification (Optional): Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).

Protocol 2: Thiol Blocking with Iodoacetamide (IAA)

This protocol is for blocking free sulfhydryl groups to prevent their reaction with DBCO.

Materials:

  • Protein sample

  • Reducing agent (e.g., DTT or TCEP)

  • Iodoacetamide (IAA) solution (prepare fresh)

  • Buffer (pH 7.5-8.5)

Procedure:

  • Reduction (Optional but Recommended): To ensure all disulfide bonds are broken, treat the protein sample with a reducing agent (e.g., 5-10 mM DTT) for 30-60 minutes at room temperature.

  • Removal of Reducing Agent: Remove the reducing agent using a desalting column to prevent it from reacting with the IAA.

  • Alkylation: Immediately add a freshly prepared IAA solution to the protein sample to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding a thiol-containing reagent like DTT or 2-mercaptoethanol.

  • Purification: Remove excess IAA and quenching reagent using a desalting column. The protein is now ready for DBCO conjugation.

Visualizations

cluster_causes Primary Causes of Non-Specific Binding cluster_solutions Troubleshooting Solutions hydrophobic Hydrophobic Interactions surfactant Add Non-ionic Surfactants (e.g., Tween-20) hydrophobic->surfactant blocking_agents Use Blocking Agents (e.g., BSA, Casein) hydrophobic->blocking_agents electrostatic Electrostatic Interactions salt Increase Ionic Strength (e.g., NaCl) electrostatic->salt electrostatic->blocking_agents thiol Thiol-yne Reactions blocking Block Free Thiols (e.g., IAA) thiol->blocking concentration High Reagent Concentration titration Optimize Reagent Concentration concentration->titration start Start: Protein Sample dbco_labeling DBCO-NHS Ester Labeling start->dbco_labeling purification1 Purification 1: Remove Excess DBCO dbco_labeling->purification1 click_reaction Strain-Promoted Click Reaction (SPAAC) purification1->click_reaction purification2 Purification 2: Remove Excess Azide-Molecule click_reaction->purification2 end Final Conjugate purification2->end azide_molecule Azide-Modified Molecule azide_molecule->click_reaction

References

Dbco-NH-(CH2)4cooh stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-NH-(CH2)4-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability, storage, and use of this reagent, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid DBCO-NH-(CH2)4-COOH?

For long-term stability, solid DBCO-NH-(CH2)4-COOH should be stored at -20°C, protected from light and moisture.

Q2: How should I prepare and store stock solutions of DBCO-NH-(CH2)4-COOH?

It is recommended to prepare stock solutions in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These stock solutions can be stored at -20°C for several days to a few months; however, their stability may decrease over time. To minimize degradation, it is best to prepare aqueous working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

Q3: What is the stability of the DBCO group in aqueous buffers?

The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers commonly used for bioconjugation, with an optimal pH range of 6-9. However, prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity due to potential oxidation or the addition of water to the strained triple bond. One study on a DBCO-modified antibody showed a reactivity loss of approximately 3-5% over four weeks when stored at 4°C. Stability is highest at a neutral to slightly basic pH.

Q4: Are there any specific chemical conditions to avoid when working with DBCO-NH-(CH2)4-COOH?

Yes, several conditions can compromise the stability and reactivity of the DBCO group:

  • Strong Acids: Strong acidic conditions, such as high concentrations of trifluoroacetic acid (TFA), can cause an inactivating rearrangement of the DBCO ring.

  • Oxidizing Agents: Exposure to strong oxidizing agents can lead to the degradation of the DBCO moiety.

  • Sodium Azide: Buffers containing sodium azide (NaN₃) should be avoided as the azide will react with the DBCO group, quenching its reactivity towards the intended target.

  • Thiols: While the DBCO group is generally inert to thiols, it's good practice to be mindful of their presence, especially in high concentrations or in combination with other reactive species.

Stability Data Summary

The following table summarizes the stability of the DBCO group under various conditions. Please note that this data is illustrative and stability can be influenced by the specific context of the molecule it is conjugated to. For critical applications, in-house stability tests are recommended.

ConditionTemperatureDurationEstimated % Intact ReagentNotes
pH 5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation.
pH 7.4 (PBS)4°C48 hours>95%Optimal for short-term storage of working solutions.
pH 7.4 (PBS)25°C24 hours90 - 95%Good stability for typical reaction times at room temperature.
pH 7.4 (PBS)37°C24 hours80 - 85%Elevated temperature can accelerate degradation.
pH 8.525°C24 hours90 - 95%Generally stable, though higher pH can increase the hydrolysis rate of other functional groups (e.g., NHS esters if present).

Experimental Protocols

Activation of DBCO-NH-(CH2)4-COOH with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid of DBCO-NH-(CH2)4-COOH to form an amine-reactive NHS ester.

Materials:

  • DBCO-NH-(CH2)4-COOH

  • Anhydrous DMSO or DMF

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein) in Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM glycine

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare a stock solution of DBCO-NH-(CH2)4-COOH (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of DBCO-NH-(CH2)4-COOH:

    • In a microcentrifuge tube, add the desired amount of the DBCO-NH-(CH2)4-COOH stock solution to the Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the DBCO-NH-(CH2)4-COOH.

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated DBCO-NHS ester solution to your amine-containing molecule in the Coupling Buffer. A 1.5 to 10-fold molar excess of the activated linker to the amine-containing molecule is a good starting point, but this should be optimized for your specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification DBCO_acid DBCO-NH-(CH2)4-COOH EDC_NHS EDC + NHS in Activation Buffer (pH 5.5-6.0) DBCO_acid->EDC_NHS 15-30 min @ RT Activated_DBCO Activated DBCO-NHS Ester EDC_NHS->Activated_DBCO Amine_molecule Amine-containing Molecule in Coupling Buffer (pH 7.4) Activated_DBCO->Amine_molecule 2h @ RT or overnight @ 4°C Conjugate DBCO-Conjugated Molecule Amine_molecule->Conjugate Purification Size Exclusion Chromatography or Dialysis Conjugate->Purification G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Reaction Yield Degraded_Reagents Degraded Reagents Low_Yield->Degraded_Reagents Suboptimal_pH Suboptimal pH Low_Yield->Suboptimal_pH Competing_Buffers Competing Buffers Low_Yield->Competing_Buffers Steric_Hindrance Steric Hindrance Low_Yield->Steric_Hindrance Fresh_Reagents Use Fresh Reagents Degraded_Reagents->Fresh_Reagents Optimize_pH Optimize Reaction pH Suboptimal_pH->Optimize_pH Use_Inert_Buffers Use Inert Buffers Competing_Buffers->Use_Inert_Buffers Longer_Linker Use Longer Linker Steric_Hindrance->Longer_Linker

Troubleshooting poor solubility of Dbco-NH-(CH2)4cooh

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dbco-NH-(CH2)4cooh. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility of this reagent.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound is not dissolving in aqueous buffers. What should I do?

A1: Poor aqueous solubility is a known characteristic of many DBCO (Dibenzocyclooctyne) reagents due to the hydrophobic nature of the DBCO group.[1] It is recommended to first dissolve the this compound in a water-miscible organic solvent before preparing your final aqueous solution.

Troubleshooting Steps:

  • Initial Solvent Choice: Start by dissolving the compound in a small amount of a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2]

  • Stock Solution Preparation: Create a concentrated stock solution in the chosen organic solvent.

  • Aqueous Dilution: Gradually add the stock solution to your aqueous buffer with gentle vortexing or stirring. Be mindful that the final concentration of the organic solvent should be compatible with your downstream application, as high concentrations (often exceeding 10-15%) can lead to the precipitation of proteins or other biomolecules.[2]

  • Mechanical Assistance: If you observe any precipitate after dilution, gentle sonication (e.g., 3 bursts of 10 seconds, chilling on ice in between) can aid in dissolution.[3]

  • Gentle Warming: Cautiously warming the solution to a temperature below 40°C may improve solubility. However, be aware of the potential for degradation of temperature-sensitive molecules in your experiment.[3]

Q2: What are the recommended solvents for this compound?

A2: this compound is generally soluble in polar aprotic solvents. The table below summarizes the recommended solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
N,N-Dimethylformamide (DMF)SolubleAn alternative to DMSO for preparing stock solutions.
Water / Aqueous BuffersSparingly SolubleDirect dissolution is challenging; use a co-solvent approach.
Ethanol / MethanolModerately SolubleCan be used, but DMSO or DMF are generally more effective.

Q3: Can the pH of my buffer affect the solubility of this compound?

A3: Yes, the pH of the aqueous buffer can influence the solubility of molecules containing a carboxylic acid group, such as this compound. The carboxylic acid moiety can be deprotonated at basic pH, which may increase its aqueous solubility. When preparing your aqueous solution from a stock in organic solvent, ensure the final pH of your buffer is appropriate for your experiment and consider that the isoelectric point (pI) of a molecule is where it is least soluble.

Q4: I am still experiencing solubility issues. Are there any other factors to consider?

A4: If you continue to face challenges with solubility, consider the following factors:

  • Reagent Purity and Storage: Ensure your this compound is of high purity and has been stored correctly, typically at -20°C and desiccated, to prevent degradation. Before use, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation upon opening.

  • Concentration: Attempting to prepare a solution at a concentration that exceeds the solubility limit of the compound in that particular solvent system will result in precipitation. Try working with more dilute solutions.

  • PEGylation: For applications requiring high aqueous solubility, consider using a PEGylated version of the DBCO reagent. The polyethylene glycol (PEG) spacer significantly enhances hydrophilicity.

Experimental Protocols

Protocol for Solubilizing this compound

This protocol provides a general guideline for dissolving this compound for use in bioconjugation or other applications.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Equilibrate Reagent: Allow the vial of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of moisture, which can affect the reagent's stability.

  • Prepare Stock Solution:

    • Add a small, precise volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-20 mM).

    • Vortex the vial thoroughly until the solid is completely dissolved. A clear, particle-free solution indicates complete dissolution.

  • Prepare Working Solution:

    • Gently vortex or stir your aqueous buffer.

    • Slowly add the required volume of the this compound stock solution to the aqueous buffer to achieve your desired final concentration.

    • Caution: Avoid adding the aqueous buffer directly to the organic solvent stock, as this can cause the compound to precipitate.

  • Troubleshooting Insolubility:

    • If a precipitate forms upon addition to the aqueous buffer, try preparing a more dilute working solution.

    • If precipitation persists, place the solution in a sonicator bath for short intervals (e.g., 3 x 10 seconds), keeping the solution cool on ice between sonications.

    • Gentle warming (up to 40°C) can be attempted, but monitor for any signs of degradation of your other reactants.

  • Final Check and Use:

    • Once the working solution is clear and homogenous, proceed with your experiment.

    • Note that the final concentration of the organic co-solvent should be kept to a minimum and be compatible with your experimental system.

Visual Troubleshooting Guide

The following diagram outlines the decision-making process for troubleshooting poor solubility of this compound.

G start Start: Poor Solubility of This compound dissolve_in_organic Dissolve in anhydrous DMSO or DMF to create a stock solution start->dissolve_in_organic add_to_aqueous Slowly add stock to aqueous buffer with mixing dissolve_in_organic->add_to_aqueous is_dissolved Is the solution clear? add_to_aqueous->is_dissolved use_solution Proceed with experiment is_dissolved->use_solution Yes troubleshoot Troubleshoot Further is_dissolved->troubleshoot No sonicate Use gentle sonication troubleshoot->sonicate warm Gently warm (<40°C) troubleshoot->warm check_concentration Is concentration too high? troubleshoot->check_concentration sonicate->is_dissolved warm->is_dissolved dilute Prepare a more dilute solution check_concentration->dilute Yes consider_alternatives Consider alternatives: - Adjust buffer pH - Use PEGylated DBCO check_concentration->consider_alternatives No dilute->add_to_aqueous

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: DBCO in Biological Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dibenzocyclooctyne (DBCO) reagents in biological media. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary and intended reaction of DBCO in biological systems?

A1: The primary and intended reaction for DBCO is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a bioorthogonal, copper-free "click" reaction where the strained alkyne of the DBCO molecule specifically and efficiently reacts with an azide-functionalized molecule to form a stable triazole linkage. This reaction is highly specific and does not interfere with native biological functional groups like amines or hydroxyls.[1][2]

Q2: What are the known side reactions of DBCO in biological media?

A2: The most significant side reaction of DBCO is the "thiol-yne" addition with free sulfhydryl groups (-SH).[3] These thiol groups are present in biological systems, most notably on cysteine residues within proteins and in small molecules like glutathione (GSH), which is abundant in the cellular cytoplasm. While this reaction is significantly slower than the desired SPAAC reaction with azides, it can lead to non-specific labeling of proteins and other biomolecules.[3][4]

Q3: How stable is DBCO in typical biological media and cellular environments?

A3: DBCO stability can vary depending on the specific environment:

  • Aqueous Buffers: DBCO is generally stable in common aqueous buffers (e.g., PBS) at physiological pH (7-9). However, buffers containing sodium azide must be strictly avoided as the azide will react with and consume the DBCO reagent.

  • Cell Culture Media & Serum: DBCO is relatively stable in cell culture media and serum, allowing for its use in these complex environments. However, prolonged incubation can lead to some degradation.

  • Intracellular Environment: The stability of DBCO can be compromised inside cells. One study reported a moderate stability for DBCO in macrophage-like cells (RAW 264.7), with approximately 36% of the DBCO groups degraded after 24 hours. This degradation is thought to be caused by reactive species within harsh subcellular compartments like phagosomes.

Q4: How should I store my DBCO-conjugated biomolecules?

A4: Long-term stability can be a concern. For instance, a DBCO-modified antibody can lose 3-5% of its reactivity towards azides over four weeks when stored at 4°C or -20°C. For extended storage, it is crucial to use buffers free of azides and thiols. DBCO-NHS esters dissolved in DMSO should be used within 2-3 months when stored at -20°C. The loss of reactivity over time is likely due to oxidation or the addition of water to the alkyne bond.

Troubleshooting Guide

Problem: Low or No Conjugation Yield in my DBCO-Azide Reaction

This is a common issue that can stem from several factors. Follow this guide to troubleshoot the problem.

Diagram: Troubleshooting Low Conjugation Yield

Troubleshooting_Low_Yield cluster_Reagents Reagent Quality & Concentration cluster_Conditions Reaction Parameters cluster_Purification Post-Reaction Steps Start Low / No Yield CheckReagents 1. Check Reagents Start->CheckReagents ReagentDegraded Degraded DBCO or Azide? CheckReagents->ReagentDegraded Use fresh reagents. Store properly. LowConcentration Concentration Too Low? CheckReagents->LowConcentration Increase concentration. SPAAC is second-order. BufferIssue Buffer Interference? CheckReagents->BufferIssue Avoid azide & primary amines (Tris). Use PBS, HEPES pH 7-8.5. CheckConditions 2. Check Reaction Conditions TimeIssue Time / Temp Suboptimal? CheckConditions->TimeIssue Increase time (4-24h). Increase temp (RT to 37°C). RatioIssue Incorrect Molar Ratio? CheckConditions->RatioIssue Optimize ratio. Start with 1.5-3x excess of one component. CheckPurification 3. Check Purification / Analysis PurificationLoss Loss During Purification? CheckPurification->PurificationLoss Check recovery from SEC or dialysis. AnalysisIssue Incorrect Analysis Method? CheckPurification->AnalysisIssue Confirm with complementary methods (SDS-PAGE, MS, HPLC). Conclusion Yield Improved ReagentDegraded->CheckConditions LowConcentration->CheckConditions BufferIssue->CheckConditions TimeIssue->CheckPurification RatioIssue->CheckPurification PurificationLoss->Conclusion AnalysisIssue->Conclusion

Caption: A logical workflow for troubleshooting low-yield DBCO conjugation reactions.

Problem: I suspect non-specific labeling in my experiment.

This is likely due to the thiol-yne side reaction.

  • Cause: High concentrations of free thiols (e.g., from cysteine-rich proteins or high intracellular glutathione) can compete with the azide for reaction with DBCO.

  • Solution 1 (Blocking): If possible, you can block free thiols in your sample before adding the DBCO reagent. This can be done by treating the sample with a thiol-reactive compound like N-ethylmaleimide (NEM) or iodoacetamide (IAM), followed by removal of the excess blocking agent.

  • Solution 2 (Competitive Kinetics): The SPAAC reaction is much faster than the thiol-yne reaction. You can minimize the side reaction by:

    • Using the lowest effective concentration of the DBCO reagent.

    • Reducing the incubation time to the minimum required for sufficient azide labeling.

  • Solution 3 (Confirmation): Run a negative control experiment where you apply the DBCO reagent to a sample that has not been labeled with azide. Any signal detected in this control is likely due to non-specific binding or side reactions.

Quantitative Data Summary

The kinetics of the DBCO reaction are critical for experimental design. The desired reaction with azides is significantly faster than the potential side reaction with thiols.

Table 1: Comparison of Second-Order Reaction Rate Constants (k₂) for DBCO Reactions

Reactant 1Reactant 2Reaction Typek₂ (M⁻¹s⁻¹)Conditions
DBCOBenzyl AzideSPAAC~0.24 - 0.34HBS buffer or CH₃CN:H₂O, 25°C
DBCOAzidolysine (peptide)SPAAC~0.34HBS buffer, pH 7.4, 25°C
DBCOCysteine (DBCO-tag)Thiol-yne0.81 ± 0.02Phosphate buffer, pH 8.0, 37°C
DBCOCysteine (control)Thiol-yne~0.0037(Calculated based on 220-fold rate increase)

*Data from a study using a specific peptide sequence ("DBCO-tag") designed to enhance the thiol-yne reaction rate by 220-fold compared to a control peptide. This highlights that while the baseline thiol-yne reaction is slow, local environmental effects can significantly increase its rate.

Table 2: Stability and Storage of DBCO Reagents

Reagent FormConditionStability / Reactivity Loss
DBCO-conjugated IgG4 weeks at 4°C or -20°C in appropriate buffer~3-5% loss of reactivity
DBCO-functionalized beads24 hours in RAW 264.7 macrophage-like cells~36% degradation of DBCO groups
DBCO-NHS ester (solid)Stored at -20°CStable for >1 year
DBCO-NHS ester (in DMSO)Stored at -20°CStable for 2-3 months

Experimental Protocols

Protocol 1: Assessing DBCO Stability in Biological Media

This protocol uses HPLC to quantify the degradation of a DBCO-containing molecule over time in a specific biological medium (e.g., cell lysate, culture supernatant).

Diagram: DBCO Stability Assessment Workflow

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis PrepStock Prepare DBCO-molecule stock solution in PBS PrepSamples Spike DBCO-molecule into Biological Medium and PBS (Control) PrepStock->PrepSamples Incubate Incubate all samples at 37°C PrepSamples->Incubate Timepoints Withdraw aliquots at time points (0, 2, 6, 12, 24h) Incubate->Timepoints Quench Quench reaction (e.g., flash freeze) Timepoints->Quench Precipitate Precipitate proteins (e.g., with cold acetonitrile) Quench->Precipitate Centrifuge Centrifuge to pellet debris Precipitate->Centrifuge Analyze Analyze supernatant by Reverse-Phase HPLC Centrifuge->Analyze Quantify Quantify peak area of intact DBCO-molecule vs. T=0 Analyze->Quantify

Caption: Experimental workflow for quantifying the stability of a DBCO-conjugate.

Methodology:

  • Preparation:

    • Prepare a stock solution (e.g., 10 mM) of the DBCO-containing molecule of interest in a compatible solvent (e.g., DMSO).

    • Prepare two sets of samples:

      • Test Sample: Dilute the DBCO stock solution into the biological medium of interest (e.g., cell culture medium, serum, or cell lysate) to a final concentration of 100 µM.

      • Control Sample: Prepare a parallel sample by diluting the DBCO stock into a stable buffer like PBS (pH 7.4) to the same final concentration.

  • Incubation and Sampling:

    • Incubate both the test and control samples at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) from each sample and immediately stop any potential degradation by flash freezing in liquid nitrogen and storing at -80°C until analysis.

  • Sample Processing for HPLC:

    • Thaw the aliquots on ice.

    • For samples containing protein (serum, lysate), precipitate the proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins and cell debris.

    • Carefully collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject the supernatant onto a reverse-phase HPLC system (e.g., with a C18 column).

    • Use a suitable gradient of water/acetonitrile (both containing 0.1% TFA) to separate the intact DBCO-molecule from potential degradation products.

    • Monitor the elution profile using a UV detector at the characteristic absorbance wavelength of DBCO (~309 nm).

    • The percentage of intact DBCO-molecule at each time point is calculated by comparing its peak area to the peak area at T=0. For more detailed analysis of degradation products, the eluent can be directed to a mass spectrometer (LC-MS).

Protocol 2: Competitive Reaction Assay to Detect Thiol-yne Side Reactions

This protocol assesses the specificity of a DBCO reagent by forcing it to compete for reaction with both an azide and a thiol-containing molecule.

Diagram: DBCO Reaction Pathways

Caption: DBCO's intended SPAAC reaction versus the potential thiol-yne side reaction.

Methodology:

  • Reactant Preparation:

    • Prepare a solution in an appropriate buffer (e.g., PBS, pH 7.4) containing:

      • An azide-containing molecule (e.g., Azido-PEG-Biotin).

      • A thiol-containing molecule (e.g., Glutathione or a cysteine-containing peptide).

      • It is recommended to use equimolar concentrations of both the azide and thiol, and for them to have different molecular weights for easier analysis.

  • Reaction Initiation:

    • Add the DBCO reagent to the mixture (e.g., at a 1:1:1 molar ratio of DBCO:azide:thiol).

    • Incubate the reaction at room temperature or 37°C.

  • Time-Course Analysis:

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 15 min, 1h, 4h, 12h).

    • Quench the reaction in each aliquot, for example, by adding an excess of a different thiol like β-mercaptoethanol or by acidification.

  • Analysis:

    • Analyze the composition of each aliquot by LC-MS.

    • Quantify the formation of the two different products over time: the desired DBCO-azide conjugate and the DBCO-thiol side-product.

    • The relative amounts of the two products will provide a quantitative measure of the reaction preference under your specific experimental conditions.

References

Technical Support Center: Optimizing Dbco-NH-(CH2)4cooh Labeling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction time and efficiency of Dbco-NH-(CH2)4cooh labeling.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling process in a question-and-answer format.

Question 1: Why am I observing low or no labeling of my protein/molecule with this compound?

Answer: Low or no labeling efficiency can stem from several factors. A primary reason is the hydrolysis of the NHS ester, which is sensitive to moisture.[1][2][3] It is crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1] Another common cause is the use of inappropriate buffers; buffers containing primary amines like Tris or glycine will compete with your target molecule for reaction with the NHS ester.[1] Additionally, ensure that your protein concentration is adequate, as conjugation is favored in concentrated protein solutions.

Question 2: My labeling reaction is very slow. How can I increase the reaction rate?

Answer: To accelerate a slow reaction, you can optimize several parameters. Increasing the molar excess of the this compound reagent can enhance the reaction rate. For protein concentrations ≤ 5 mg/ml, a 10-fold molar excess is recommended, while for concentrations < 5 mg/ml, a 20- to 50-fold molar excess may be necessary. The reaction temperature can also be increased; performing the conjugation at 37°C can improve efficiency. Furthermore, ensure the pH of the reaction buffer is within the optimal range of 7-9.

Question 3: I am seeing precipitation of my protein during the labeling reaction. What is the cause and how can I prevent it?

Answer: Precipitation can occur, particularly when labeling proteins, due to the hydrophobicity of the DBCO group. Attaching too many DBCO molecules to a protein can cause it to precipitate out of solution. To mitigate this, it is advisable to start with a lower molar ratio of DBCO-NHS ester to your protein. Using a DBCO-NHS ester with a hydrophilic PEG spacer can also improve the solubility of the labeled protein.

Question 4: I suspect non-specific labeling or unexpected side reactions are occurring. What could be the reason?

Answer: While the subsequent SPAAC reaction is highly specific, the initial NHS ester labeling can have some off-target reactions. DBCO reagents have been reported to exhibit some non-specific labeling through reactions with cysteine residues on proteins. To minimize this, it is important to control the reaction conditions, such as pH and temperature, and to use the appropriate molar excess of the labeling reagent.

Question 5: How can I confirm that my this compound reagent is still active?

Answer: The DBCO-NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive. To ensure its activity, always store it at -20°C in a dry environment. Stock solutions should be prepared in an anhydrous solvent like DMSO or DMF immediately before use. If you suspect reagent degradation, it is best to use a fresh vial of the reagent.

Frequently Asked Questions (FAQs)

What are the optimal reaction conditions for this compound labeling?

For the initial NHS ester labeling step, a pH range of 7-9 is recommended. The reaction can be carried out at room temperature for 30-60 minutes or on ice for 2 hours. For the subsequent copper-free click chemistry (SPAAC) reaction with an azide-modified molecule, typical incubation times are 4-12 hours at room temperature or 12-24 hours at 4°C.

What is the recommended molar excess of this compound to use?

The optimal molar excess depends on the concentration of your target molecule. For protein concentrations greater than 5 mg/mL, a 10-fold molar excess is a good starting point. For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be required to achieve efficient labeling. For antibody labeling, a 20-30 fold molar excess is often used.

How should I prepare and store this compound?

This compound is moisture-sensitive. It should be stored at -20°C in a desiccated environment. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Stock solutions should be prepared fresh in anhydrous DMSO or DMF. While solid DBCO-NHS ester is stable for over a year at -20°C, solutions in DMSO should be used within 2-3 months when stored at -20°C.

How can I stop the labeling reaction?

The NHS ester labeling reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature or 15 minutes on ice to ensure all unreacted DBCO-NHS ester is neutralized.

What buffers are compatible with the labeling reaction?

For the NHS ester reaction, use non-amine-containing buffers at a pH between 7 and 9. Suitable buffers include PBS (phosphate-buffered saline), HEPES, carbonate/bicarbonate, and borate buffers. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete in the reaction. Also, avoid buffers containing sodium azide for the subsequent click reaction, as it will react with the DBCO group.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Labeling (NHS Ester Reaction)

ParameterRecommended ConditionNotes
pH 7.0 - 9.0Higher pH can increase the rate of hydrolysis of the NHS ester.
Temperature 4°C to 37°CRoom temperature is common; 37°C can increase reaction efficiency.
Incubation Time 30 - 60 minutes at RT, 2 hours at 4°CLonger incubation can improve efficiency but also increases hydrolysis.
Molar Excess 10-50 fold over the target moleculeDependent on the concentration of the target molecule.
Buffer PBS, HEPES, Borate, CarbonateMust be free of primary amines.
Solvent Anhydrous DMSO or DMFFor preparing the stock solution of this compound.

Table 2: Recommended Reaction Conditions for Copper-Free Click Chemistry (SPAAC)

ParameterRecommended ConditionNotes
Temperature 4°C to 37°CRoom temperature is typical; higher temperatures can increase the rate.
Incubation Time 4 - 12 hours at RT, 12 - 24 hours at 4°CLonger incubation times may be needed for larger molecules.
Molar Ratio 1.5 - 3.0 fold excess of one reactantThe more abundant reagent is typically in excess.
Buffer PBS, HEPESAvoid buffers containing sodium azide.

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with this compound

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Prepare the DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Incubation: Add the desired molar excess of the DBCO-NHS ester stock solution to the protein solution. Keep the final DMSO concentration below 20%. Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the Reaction: Add a 1M Tris-HCl solution (pH 8.0) to a final concentration of 50-100 mM to quench the reaction. Incubate for 5-15 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO reagent by size exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Copper-Free Click Chemistry (SPAAC) Reaction

  • Prepare Reactants: Prepare the DBCO-labeled molecule and the azide-labeled molecule in a compatible, azide-free buffer like PBS.

  • Reaction Incubation: Mix the DBCO-labeled molecule with a 2-4 fold molar excess of the azide-modified molecule. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate chromatography method (e.g., size exclusion, affinity chromatography).

Visualizations

G cluster_0 Step 1: NHS Ester Labeling cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Protein_NH2 Protein with Primary Amine (-NH2) DBCO_Protein DBCO-Labeled Protein Protein_NH2->DBCO_Protein Amine-Reactive NHS Ester DBCO_NHS This compound DBCO_NHS->DBCO_Protein NHS NHS byproduct DBCO_Protein_c1 DBCO-Labeled Protein Azide_Molecule Azide-Modified Molecule Final_Conjugate Final Conjugate Azide_Molecule->Final_Conjugate DBCO_Protein_c1->Final_Conjugate Strain-Promoted Azide-Alkyne Cycloaddition G Start Start Prepare_Protein Prepare Protein Solution (amine-free buffer) Start->Prepare_Protein Prepare_DBCO Prepare DBCO-NHS Ester Stock Solution (anhydrous DMSO) Mix Mix Protein and DBCO-NHS Ester Prepare_Protein->Mix Prepare_DBCO->Mix Incubate_Labeling Incubate (RT or 4°C) Mix->Incubate_Labeling Quench Quench Reaction (e.g., Tris buffer) Incubate_Labeling->Quench Purify_DBCO_Protein Purify DBCO-Labeled Protein (e.g., desalting column) Quench->Purify_DBCO_Protein Mix_Click Mix DBCO-Protein and Azide-Molecule Purify_DBCO_Protein->Mix_Click Incubate_Click Incubate for SPAAC Reaction (RT or 4°C) Mix_Click->Incubate_Click Purify_Final Purify Final Conjugate (optional) Incubate_Click->Purify_Final End End Purify_Final->End G Problem Low/No Labeling? Check_Reagent Is DBCO-NHS Ester fresh? Stored properly? Problem->Check_Reagent Yes Increase_Molar_Excess Increase molar excess of DBCO-NHS. Problem->Increase_Molar_Excess No, labeling is just slow Check_Buffer Buffer amine-free? pH 7-9? Check_Reagent->Check_Buffer Yes Use_Fresh_Reagent Use fresh DBCO-NHS ester. Check_Reagent->Use_Fresh_Reagent No Check_Concentration Sufficient protein concentration? Check_Buffer->Check_Concentration Yes Change_Buffer Use appropriate amine-free buffer. Check_Buffer->Change_Buffer No Check_Concentration->Increase_Molar_Excess Yes Concentrate_Protein Concentrate protein sample. Check_Concentration->Concentrate_Protein No Increase_Temp_Time Increase temperature or incubation time. Increase_Molar_Excess->Increase_Temp_Time

References

Validation & Comparative

A Head-to-Head Comparison of Dbco-NH-(CH2)4cooh and DBCO-PEG4-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design and synthesis of bioconjugates. The choice between different reactive functionalities and spacer arms can significantly impact the efficiency of the conjugation reaction, as well as the solubility, stability, and biological activity of the final product. This guide provides a comprehensive comparison of two commonly used dibenzocyclooctyne (DBCO) linkers for copper-free click chemistry: Dbco-NH-(CH2)4cooh and DBCO-PEG4-NHS ester.

Dibenzocyclooctyne (DBCO) is a key reagent in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that allows for the efficient and specific covalent ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1][2] Both this compound and DBCO-PEG4-NHS ester enable the introduction of a DBCO moiety onto a biomolecule for subsequent reaction with an azide-functionalized partner. However, they differ in their reactive group and spacer arm, which dictates their conjugation strategy and physicochemical properties.

This compound possesses a terminal carboxylic acid, which requires activation to react with primary amines on a target molecule. In contrast, DBCO-PEG4-NHS ester is a pre-activated N-hydroxysuccinimide (NHS) ester that can directly react with primary amines.[3] Furthermore, the inclusion of a polyethylene glycol (PEG) spacer in DBCO-PEG4-NHS ester enhances its hydrophilicity compared to the alkyl chain of this compound.[4][5]

At a Glance: Key Differences and Performance Parameters

The choice between these two linkers often involves a trade-off between the conjugation workflow, and the desired physicochemical properties of the final bioconjugate.

FeatureThis compoundDBCO-PEG4-NHS Ester
Reactive Group Carboxylic Acid (-COOH)N-Hydroxysuccinimide (NHS) Ester
Reaction Target Primary amines (after activation)Primary amines
Conjugation Workflow Two-step (activation and conjugation)One-step
Spacer Arm Alkyl chain (-(CH2)4-)PEG4 (Polyethylene glycol)
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.Soluble in aqueous buffers up to 5.5 mM; soluble in DMSO and DMF.
Hydrophilicity LowerHigher
Steric Hindrance Potentially higher due to shorter spacerReduced due to flexible PEG4 spacer
Reaction Efficiency Yields are highly dependent on activation and reaction conditions, with reported yields for similar EDC/NHS couplings ranging from 68-90%.Strain-promoted alkyne-azide cycloaddition (SPAAC) reactions are known for being very fast and proceeding to almost quantitative yields under mild, physiological conditions.
Stability of Linker Solid is stable at -20°C. The DBCO group can degrade in acidic conditions (pH < 5).Moisture-sensitive as a solid. The NHS ester is prone to hydrolysis in aqueous solutions, with the rate increasing with pH. DBCO-modified antibodies can lose 3-5% of reactivity over 4 weeks at 4°C.

Experimental Workflows and Logical Relationships

The distinct reactive groups of this compound and DBCO-PEG4-NHS ester necessitate different experimental workflows for bioconjugation to amine-containing molecules.

Conjugation Workflow Comparison cluster_0 This compound (Two-Step) cluster_1 DBCO-PEG4-NHS Ester (One-Step) A1 This compound A2 EDC / NHS Activation A1->A2 Step 1 A3 Activated DBCO-NHS Ester (Intermediate) A2->A3 A5 DBCO-labeled Biomolecule A3->A5 A4 Amine-containing Biomolecule A4->A5 Step 2 B1 DBCO-PEG4-NHS Ester B3 DBCO-labeled Biomolecule B1->B3 Direct Reaction B2 Amine-containing Biomolecule B2->B3

Figure 1. Comparison of the two-step conjugation workflow for this compound with the one-step workflow for DBCO-PEG4-NHS ester.

The subsequent step for both workflows involves the copper-free click chemistry reaction with an azide-modified molecule.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO_Biomolecule DBCO-labeled Biomolecule Click_Reaction SPAAC Reaction (Copper-Free) DBCO_Biomolecule->Click_Reaction Azide_Molecule Azide-modified Molecule Azide_Molecule->Click_Reaction Final_Conjugate Stable Triazole Conjugate Click_Reaction->Final_Conjugate

Figure 2. The general workflow for the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction following initial DBCO labeling.

Detailed Experimental Protocols

Protocol 1: Bioconjugation using this compound via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to a primary amine-containing biomolecule, such as a protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing biomolecule

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

    • Prepare a solution of the amine-containing biomolecule in Coupling Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, combine this compound with EDC and NHS. A typical molar ratio is 1:2:1.2 (Acid:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation to Biomolecule:

    • Add the activated this compound solution to the biomolecule solution. The molar excess of the activated linker to the biomolecule should be optimized, but a starting point of 10- to 20-fold molar excess is common.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Bioconjugation using DBCO-PEG4-NHS Ester

This protocol describes the direct conjugation of the pre-activated DBCO-PEG4-NHS ester to a primary amine-containing biomolecule.

Materials:

  • DBCO-PEG4-NHS Ester

  • Amine-containing biomolecule

  • Reaction Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).

    • Prepare a solution of the amine-containing biomolecule in Reaction Buffer. Amine-free buffers should be used.

  • Conjugation Reaction:

    • Add the DBCO-PEG4-NHS ester stock solution to the biomolecule solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the biomolecule.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching (Optional but Recommended):

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column or dialysis.

Conclusion and Recommendations

Both this compound and DBCO-PEG4-NHS ester are effective reagents for introducing the DBCO moiety onto biomolecules for copper-free click chemistry. The choice between them depends on the specific requirements of the application.

Choose this compound when:

  • A multi-step synthesis is already in place, and the introduction of a carboxylic acid is synthetically advantageous.

  • The biomolecule is sensitive to the presence of pre-activated esters during storage or handling.

  • A more hydrophobic linker is desired for specific applications, such as membrane-related studies.

Choose DBCO-PEG4-NHS ester when:

  • A streamlined, one-step conjugation to primary amines is preferred.

  • Enhanced aqueous solubility and reduced aggregation of the final conjugate are critical.

  • Minimizing steric hindrance between the conjugated molecules is important for maintaining biological activity.

  • Working with sensitive biomolecules that may be incompatible with the reagents and conditions required for EDC/NHS activation.

For many applications, particularly those involving sensitive biomolecules in aqueous environments, the superior solubility, reduced steric hindrance, and straightforward one-step protocol make DBCO-PEG4-NHS ester the more favorable choice. However, for applications where the introduction of a carboxylic acid is synthetically more convenient or a more hydrophobic linker is required, This compound remains a valuable tool in the bioconjugation toolbox.

References

Navigating the Landscape of Copper-Free Ligation: A Comparative Guide to Alternatives for DBCO-NH-(CH2)4-COOH

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of bioconjugation, the demand for efficient and biocompatible ligation strategies is paramount. For researchers, scientists, and drug development professionals, the copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has become an indispensable tool. Dibenzocyclooctyne (DBCO) reagents, such as DBCO-NH-(CH2)4-COOH, have been at the forefront of this revolution, enabling the precise and stable linkage of biomolecules in living systems without the cytotoxicity associated with copper catalysts.[1] However, the landscape of copper-free ligation is not monolithic. A growing number of alternative reagents offer distinct advantages in terms of reaction kinetics, stability, and steric profiles. This guide provides an objective comparison of the performance of prominent alternatives to DBCO, supported by experimental data, to empower researchers in selecting the optimal tool for their specific applications.

The primary alternatives to DBCO-based reagents can be broadly categorized into two classes: other strained cyclooctynes and reagents for the inverse-electron-demand Diels-Alder (iEDDA) reaction. Each of these alternatives engages in bioorthogonal reactions, meaning they proceed within a biological environment without interfering with native biochemical processes.[2][3]

Comparative Performance of Key Copper-Free Ligation Reagents

The selection of a suitable copper-free ligation reagent is often a trade-off between reaction speed, stability of the reactants, and the steric hindrance they may introduce. The following table summarizes key quantitative data for DBCO and its main alternatives.

Reagent ClassSpecific ReagentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Dibenzocyclooctyne (DBCO)~1 - 2Widely used, good balance of reactivity and stability.[4]
Bicyclo[6.1.0]nonyne (BCN)Varies with derivativeGenerally more stable to some reducing agents than DBCO.
Difluorinated Cyclooctyne (DIFO)~0.1 - 1Possesses good intrinsic reactivity with azides.
Monofluorinated Cyclooctyne (MFCO)Slower than DIFOExhibits excellent long-term storage stability.
Inverse-Electron-Demand Diels-Alder (iEDDA) Tetrazine (Tz) + trans-Cyclooctene (TCO)>10³Exceptionally fast reaction kinetics, suitable for rapid labeling.
Tetrazine (Tz) + Dioxolane-fused trans-Cyclooctene (d-TCO)Up to ~3.6 x 10⁵Enhanced stability and aqueous solubility with excellent reactivity.

The Chemical Landscape of Copper-Free Ligation

The choice between different copper-free ligation strategies depends on the specific requirements of the experiment, such as the need for rapid kinetics or enhanced stability. The following diagram illustrates the classification of the discussed alternatives.

CopperFreeLigation Classification of Copper-Free Ligation Reagents A Copper-Free Ligation Alternatives to DBCO B Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) A->B C Inverse-Electron-Demand Diels-Alder (iEDDA) A->C D Bicyclo[6.1.0]nonyne (BCN) B->D E Difluorinated Cyclooctyne (DIFO) B->E F Monofluorinated Cyclooctyne (MFCO) B->F G Tetrazine (Tz) + trans-Cyclooctene (TCO) C->G H Tetrazine (Tz) + Dioxolane-fused TCO (d-TCO) C->H

Caption: Logical relationship of DBCO alternatives.

Experimental Protocols

To ensure a fair and accurate comparison of these ligation methods, standardized experimental protocols are crucial. Below are generalized methodologies for conducting a comparative analysis of reaction kinetics.

General Protocol for Comparative Kinetic Analysis via LC-MS

This protocol is designed to determine the second-order rate constant (k₂) by monitoring the formation of the product over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Reagent Preparation:

  • Prepare stock solutions of the azide-containing molecule (e.g., benzyl azide) at a concentration of 10 mM in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

  • Prepare stock solutions of the cyclooctyne (DBCO, BCN, DIFO, MFCO) or TCO derivative at a concentration of 20 mM in a compatible solvent (e.g., DMSO or DMF).

  • For the iEDDA reaction, prepare a stock solution of a tetrazine derivative at 10 mM in a suitable solvent.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution at a 1:1 molar ratio. For the iEDDA reaction, combine the TCO derivative and tetrazine solutions. The final concentration of each reactant should typically be in the range of 100-500 µM.

  • Ensure the final percentage of organic solvent is kept low, especially when working with proteins, to avoid denaturation.

  • Initiate the reaction by adding the final reactant and start a timer immediately.

3. Time-Course Analysis:

  • At predetermined time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot into a suitable solvent (e.g., acetonitrile with 0.1% formic acid) to a concentration appropriate for LC-MS analysis.

4. LC-MS Analysis:

  • Inject the quenched samples into an LC-MS system.

  • Monitor the disappearance of the reactants and the appearance of the triazole (for SPAAC) or dihydropyrazine (for iEDDA) product by extracting the ion chromatograms corresponding to their respective m/z values.

5. Data Analysis:

  • Integrate the peak areas of the product at each time point.

  • Plot the concentration of the product formed over time.

  • Calculate the second-order rate constant (k₂) using the appropriate integrated rate law for a second-order reaction.

Workflow for a Typical Bioconjugation Experiment

The following diagram outlines a generalized workflow for a bioconjugation experiment using copper-free click chemistry.

BioconjugationWorkflow General Bioconjugation Workflow cluster_0 A 1. Biomolecule Functionalization B Introduce Azide or Strained Alkyne/Alkene A->B C 2. Ligation Reaction D Mix functionalized biomolecule with complementary click handle C->D E 3. Purification F Remove excess reagents E->F G 4. Analysis H Confirm conjugation via SDS-PAGE, MS, etc. G->H

Caption: A typical bioconjugation workflow.

Considerations for Reagent Selection

For rapid labeling at low concentrations , the iEDDA reaction between tetrazine and a trans-cyclooctene derivative is often the superior choice due to its exceptionally fast kinetics. This is particularly advantageous for in vivo applications where rapid clearance of probes can be a challenge.

For applications requiring high stability , especially in the presence of certain biological reducing agents like TCEP, BCN may be a more robust alternative to DBCO. The stability of each reagent under specific experimental conditions should be carefully considered.

For routine bioconjugation , DBCO remains a reliable and widely accessible option, offering a good compromise between reactivity and stability for a broad range of applications.

References

A Comparative Analysis of DBCO-NH-(CH2)4-COOH Reaction Kinetics in Strain-Promoted Alkyne-Azide Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of bioconjugation, the choice of reagents for copper-free click chemistry is critical to the success of applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs). The strain-promoted alkyne-azide cycloaddition (SPAAC) has become a cornerstone of this field, offering a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1][2] At the heart of this reaction is the cyclooctyne, and its structure dictates the reaction kinetics. This guide provides an objective comparison of the reaction kinetics of Dibenzocyclooctyne (DBCO)-NH-(CH2)4-COOH with other widely used cyclooctynes, supported by experimental data and detailed methodologies.

The reactivity of cyclooctynes in SPAAC is primarily driven by the ring strain inherent in the eight-membered ring, which lowers the activation energy for the [3+2] cycloaddition with an azide.[1][2] This guide focuses on a comparative analysis of DBCO derivatives against other common cyclooctynes such as Bicyclo[6.1.0]nonyne (BCN), Dibenzoannulated cyclooctyne (DIBO), and Azadibenzocyclooctyne (ADIBO).

Quantitative Comparison of Cyclooctyne Reaction Kinetics

The performance of different cyclooctynes is best evaluated by comparing their second-order rate constants (k₂) for the reaction with a standard azide, such as benzyl azide. The following table summarizes the reported reaction rates for several common cyclooctynes.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
DBCO Benzyl azide~0.24 - 1.0CH₃CN:H₂O (3:1), Various
BCN Benzyl azide~0.06 - 0.15CH₃CN:H₂O (3:1), Various
DIBO Benzyl azide~0.057 - 0.7CD₃CN, Various
ADIBO (DIBAC) Benzyl azide~0.9Not specified
BARAC Benzyl azide~0.96 - 3.4CD₃CN, Various

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[3] Generally, DBCO and its derivatives, like ADIBO, exhibit significantly faster reaction kinetics compared to BCN and DIBO, which is a critical consideration for applications requiring rapid conjugation at low reactant concentrations.

Signaling Pathways and Experimental Workflows

The underlying chemical transformation in SPAAC is a concerted [3+2] cycloaddition between the strained alkyne and the azide. This reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological functional groups.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Cyclooctyne Cyclooctyne (e.g., DBCO) TS [3+2] Cycloaddition Transition State Cyclooctyne->TS Strain-Promoted Azide Azide Azide->TS Triazole Stable Triazole TS->Triazole Concerted Reaction

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

The determination of the kinetic parameters for these reactions is crucial for their effective application. A typical experimental workflow for determining the second-order rate constant is outlined below.

SPAAC_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis Prep_Alkyne Prepare Cyclooctyne Stock Solution Mix Mix Reactants in Chosen Solvent (e.g., NMR tube) Prep_Alkyne->Mix Prep_Azide Prepare Azide Stock Solution Prep_Azide->Mix Monitor Monitor Reaction Progress (e.g., NMR, UV-Vis) Mix->Monitor Plot Plot ln([A]/[A]₀) vs. time Monitor->Plot Calculate Calculate Pseudo-First-Order Rate Constant (k') Plot->Calculate Final_k2 Calculate Second-Order Rate Constant (k₂ = k' / [B]₀) Calculate->Final_k2

Caption: Experimental workflow for determining SPAAC reaction kinetics.

Experimental Protocols

The determination of second-order rate constants for SPAAC reactions is essential for comparing the reactivity of different cyclooctynes. The most common methods for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry.

Method 1: Determination of Reaction Kinetics using ¹H NMR Spectroscopy

This method involves monitoring the change in concentration of reactants or the appearance of a product over time.

  • Materials:

    • DBCO-NH-(CH2)4-COOH or other cyclooctyne

    • Benzyl azide (or other azide of interest)

    • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

    • Internal standard (e.g., dimethyl sulfone)

    • NMR tubes

    • NMR spectrometer

  • Procedure:

    • Preparation of Stock Solutions: Prepare stock solutions of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent at known concentrations.

    • Reaction Setup: In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant). A pseudo-first-order condition can be established by using a significant excess (e.g., 10-fold) of one reactant.

    • Data Acquisition: Quickly acquire an initial ¹H NMR spectrum (t=0). Subsequently, acquire spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the anticipated reaction rate.

    • Data Analysis:

      • Integrate the signals corresponding to a unique proton on one of the reactants (e.g., benzylic protons of benzyl azide) and a stable peak from the internal standard in each spectrum.

      • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

      • For a second-order reaction with equal initial concentrations, plot 1/[Reactant] versus time. The slope of the resulting line is the second-order rate constant (k₂).

      • Under pseudo-first-order conditions (e.g., azide in excess), plot ln([Cyclooctyne]) versus time. The negative of the slope gives the pseudo-first-order rate constant (k').

      • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the reactant in excess (k₂ = k' / [Azide]₀).

Method 2: Determination of Reaction Kinetics using UV-Vis Spectrophotometry

This method is particularly suitable for cyclooctynes with a distinct chromophore, such as DBCO, and relies on monitoring the decrease in absorbance as the cyclooctyne is consumed.

  • Materials:

    • DBCO-NH-(CH2)4-COOH

    • Azide of interest

    • Appropriate buffer solution (e.g., PBS, HEPES)

    • Quartz cuvettes

    • UV-Vis spectrophotometer

  • Procedure:

    • Determine λ_max: Determine the optimal absorbance wavelength (λ_max) for the DBCO derivative in the chosen buffer.

    • Reaction Setup: In a quartz cuvette, mix the DBCO derivative and the azide (typically with the azide in large excess to ensure pseudo-first-order kinetics).

    • Data Acquisition: Immediately begin monitoring the absorbance at λ_max over time.

    • Data Analysis:

      • Plot the natural logarithm of the absorbance (ln(A)) versus time.

      • The slope of the line will give the pseudo-first-order rate constant (k').

      • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.

References

A Head-to-Head Comparison for Bioconjugation: DBCO Linkers vs. SMCC Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of the final product, such as an antibody-drug conjugate (ADC). This guide provides an objective comparison of two widely used linker technologies: dibenzocyclooctyne (DBCO) linkers, which utilize copper-free click chemistry, and succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinkers, a staple in traditional bioconjugation.

This comparison delves into the chemical properties, reaction mechanisms, and performance of DBCO and SMCC linkers, supported by experimental data and detailed methodologies to inform the selection of the optimal linker for your research and development needs.

Executive Summary: The Fundamental Differences

The primary distinction between DBCO and SMCC linkers lies in their reaction chemistry and the resulting stability of the conjugate. DBCO linkers participate in a strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that forms a highly stable triazole linkage.[1] This "click chemistry" is highly specific and proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[2][3]

In contrast, SMCC is a heterobifunctional crosslinker that connects molecules through a two-step process involving an N-hydroxysuccinimide (NHS) ester reaction with primary amines (e.g., lysine residues) and a maleimide reaction with sulfhydryl groups (e.g., cysteine residues).[4][5] While widely used, the thioether bond formed by the maleimide-thiol reaction is susceptible to a retro-Michael addition, which can lead to deconjugation and premature payload release in vivo.

Quantitative Data Summary

The following tables summarize key quantitative parameters comparing the performance of DBCO and SMCC linkers.

FeatureDBCO Linker (via SPAAC)SMCC CrosslinkerReference(s)
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free Click Chemistry)NHS ester-amine and Maleimide-thiol coupling
Target Residues Azide-modified moleculesPrimary amines (e.g., Lysine) and Sulfhydryls (e.g., Cysteine)
Reaction pH ~7.4 (Physiological)NHS ester: 7.0-9.0; Maleimide: 6.5-7.5
Bioorthogonality High (DBCO and azide groups are abiotic and do not have competing reactions in biological systems)Low (Primary amines and thiols are abundant in biological systems)
Linkage Stability Highly stable triazole ring, resistant to hydrolysis and enzymatic cleavageThioether bond is susceptible to retro-Michael addition (thiol exchange) in the presence of endogenous thiols like glutathione, leading to potential payload loss.
Stoichiometry Control Generally offers better control, leading to more homogeneous conjugates with a defined drug-to-antibody ratio (DAR).Can result in a heterogeneous mixture of products with varying DARs.
Reaction Steps Typically a one-step click reaction after initial functionalization.A two-step process requiring activation of the first molecule followed by conjugation to the second.
In Vivo Stability Comparison (Representative Data)ADC with Self-Stabilizing Maleimide (Analogue to SMCC)ADC with Conventional Maleimide (SMCC)Reference(s)
% Payload Remaining after 7 days in a rat model >90%~60%
In Vitro Cytotoxicity (Representative IC50 Values for ADCs)ADC with Stable Linker (Comparable to DBCO)ADC with Less Stable Linker (Comparable to SMCC)Reference(s)
Antigen-Positive Cell Line (ng/mL) 1510
Antigen-Negative Cell Line (ng/mL) >1000>1000

Signaling Pathways and Experimental Workflows

Reaction Mechanisms

The chemical reactions of DBCO and SMCC linkers follow distinct pathways.

DBCO Linker Reaction Pathway (SPAAC) DBCO DBCO-functionalized Biomolecule 1 Triazole Stable Triazole Linkage (Bioconjugate) DBCO->Triazole Strain-Promoted Cycloaddition Azide Azide-functionalized Biomolecule 2 Azide->Triazole

DBCO Reaction Pathway

SMCC Crosslinker Reaction Pathway cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Protein_NH2 Protein-NH2 (e.g., Antibody) Maleimide_Protein Maleimide-activated Protein Protein_NH2->Maleimide_Protein NHS ester reaction (pH 7.0-9.0) SMCC SMCC SMCC->Maleimide_Protein Payload_SH Payload-SH (e.g., Drug) Thioether_Conjugate Stable Thioether Conjugate (ADC) Payload_SH->Thioether_Conjugate Maleimide reaction (pH 6.5-7.5)

SMCC Reaction Pathway
Experimental Workflows

The following diagrams illustrate typical experimental workflows for bioconjugation using DBCO and SMCC linkers.

DBCO-NHS Ester Conjugation Workflow Start Start Prepare_Ab Prepare Antibody (amine-containing) Start->Prepare_Ab Prepare_DBCO Prepare DBCO-NHS ester solution in DMSO/DMF Start->Prepare_DBCO Mix Mix Antibody and DBCO-NHS ester Prepare_Ab->Mix Prepare_DBCO->Mix Incubate Incubate (e.g., 1 hr at RT) Mix->Incubate Quench Quench reaction (e.g., with Tris) Incubate->Quench Purify_DBCO_Ab Purify DBCO-labeled Antibody Quench->Purify_DBCO_Ab Click_Reaction Perform Copper-Free Click Reaction Purify_DBCO_Ab->Click_Reaction Prepare_Azide Prepare Azide-labeled molecule Prepare_Azide->Click_Reaction Incubate_Click Incubate (e.g., overnight at 4°C) Click_Reaction->Incubate_Click Purify_Final Purify Final Conjugate Incubate_Click->Purify_Final End End Purify_Final->End

DBCO Conjugation Workflow

Two-Step SMCC Conjugation Workflow Start Start Prepare_Ab Prepare Antibody (amine-containing) Start->Prepare_Ab Prepare_SMCC Prepare SMCC solution in DMSO/DMF Start->Prepare_SMCC Activate_Ab Activate Antibody with SMCC Prepare_Ab->Activate_Ab Prepare_SMCC->Activate_Ab Incubate_Activation Incubate (e.g., 30-60 min at RT) Activate_Ab->Incubate_Activation Remove_SMCC Remove excess SMCC (e.g., desalting column) Incubate_Activation->Remove_SMCC Conjugate Conjugate Maleimide-activated Antibody with Payload Remove_SMCC->Conjugate Prepare_Payload Prepare Thiol-containing Payload Prepare_Payload->Conjugate Incubate_Conjugation Incubate (e.g., 1-2 hrs at RT) Conjugate->Incubate_Conjugation Quench_Maleimide Quench unreacted Maleimides (optional) Incubate_Conjugation->Quench_Maleimide Purify_ADC Purify ADC Quench_Maleimide->Purify_ADC End End Purify_ADC->End

SMCC Conjugation Workflow

Experimental Protocols

Protocol 1: Antibody Labeling with DBCO-NHS Ester

This protocol describes the general steps for labeling an antibody with a DBCO-NHS ester.

Materials:

  • Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Antibody Preparation: Ensure the antibody is in a buffer free of primary amines (e.g., Tris or glycine), which will compete with the NHS ester reaction. If necessary, perform a buffer exchange into PBS.

  • DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 20% to avoid denaturation of the antibody.

  • Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO-NHS ester and quenching reagent using a desalting column or by dialysis against PBS.

Protocol 2: Two-Step SMCC Conjugation to an Antibody

This protocol outlines the sequential two-step reaction for conjugating a thiol-containing molecule to an antibody using SMCC.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2)

  • SMCC

  • Anhydrous DMSO or DMF

  • Thiol-containing molecule (e.g., a cytotoxic drug)

  • Desalting columns

  • Quenching solution (e.g., L-cysteine)

Procedure: Step 1: Antibody Activation with SMCC

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer.

  • SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Activation Reaction: Add a 10- to 50-fold molar excess of the SMCC solution to the antibody solution. The optimal molar excess depends on the antibody concentration.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess SMCC: Immediately purify the maleimide-activated antibody using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

Step 2: Conjugation with Thiol-Containing Molecule

  • Thiol-Molecule Preparation: Ensure the thiol-containing molecule is dissolved in a compatible buffer and that the thiol group is reduced and available for reaction.

  • Conjugation Reaction: Immediately add the thiol-containing molecule to the purified maleimide-activated antibody. A molar excess of the thiol-molecule over the antibody is typically used.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a quenching solution like L-cysteine to a final concentration of ~1 mM and incubate for an additional 15-30 minutes.

  • Purification: Purify the final antibody conjugate using size-exclusion chromatography or other suitable methods to remove unreacted molecules and aggregates.

Protocol 3: In Vitro Plasma Stability Assessment of ADCs

This protocol describes a general method for evaluating the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time using LC-MS.

Materials:

  • Antibody-drug conjugate (ADC)

  • Human or other species plasma

  • Incubator at 37°C

  • Affinity capture reagents (e.g., Protein A/G beads)

  • Wash buffers

  • Elution buffer

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • ADC Capture: For each time point, capture the ADC from the plasma sample using Protein A or Protein G magnetic beads.

  • Washing: Wash the beads to remove non-specifically bound plasma proteins.

  • Elution: Elute the ADC from the beads.

  • LC-MS Analysis: Analyze the intact ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.

  • Data Analysis: A decrease in the average DAR over time indicates linker instability and payload loss.

Conclusion

The selection between DBCO and SMCC linkers is a critical decision in the design of bioconjugates. DBCO linkers, with their bioorthogonal click chemistry, offer significant advantages in terms of reaction specificity, control over stoichiometry, and, most importantly, the formation of a highly stable conjugate. This makes DBCO an excellent choice for applications where in vivo stability is paramount, such as the development of next-generation ADCs.

SMCC remains a widely used and effective crosslinker for many applications. However, the potential for the thioether bond to undergo retro-Michael addition and subsequent deconjugation is a significant drawback, particularly for therapeutics intended for in vivo use. The choice, therefore, must be guided by the specific requirements of the application, with a strong consideration for the superior stability and homogeneity offered by DBCO-based conjugation strategies.

References

A Comparative Guide to the Characterization of Dbco-NH-(CH2)4cooh Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibodies labeled with Dbco-NH-(CH2)4cooh against those modified with other common alternatives, namely maleimide and N-hydroxysuccinimide (NHS) ester-based linkers. The performance of each conjugation chemistry is evaluated based on key characterization parameters, including antibody stability, aggregation, and retained antigen-binding affinity. This document is intended to assist researchers in selecting the optimal labeling strategy for their specific application, supported by experimental data and detailed protocols.

Overview of Antibody Labeling Chemistries

The covalent modification of antibodies is a cornerstone of modern biotherapeutics and diagnostics. The choice of conjugation chemistry is critical as it can significantly impact the homogeneity, stability, and functionality of the final product. Here, we compare three prevalent strategies:

  • Dbco (Dibenzocyclooctyne) Chemistry: This method utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." The this compound linker first reacts with primary amines (lysine residues) on the antibody via its NHS ester functionality. The incorporated Dbco group then specifically and efficiently reacts with an azide-containing molecule in a bioorthogonal manner, meaning it does not interfere with native biological processes. This two-step approach offers high specificity and stability. Click chemistry conjugates are known to be very stable during prolonged storage at 4°C compared to other methods.[1]

  • Maleimide Chemistry: This approach targets free thiol groups, most commonly on cysteine residues. The maleimide group reacts with a thiol to form a stable thioether bond. While efficient, the stability of the resulting succinimide ring can be a concern, as it is susceptible to a retro-Michael reaction, which can lead to deconjugation.[2][3] However, newer generation maleimides, such as N-aryl maleimides, have been developed to improve stability.[3][4]

  • NHS Ester Chemistry: N-hydroxysuccinimide esters are highly reactive towards primary amines, such as the side chains of lysine residues and the N-terminus of the antibody. This method is straightforward and widely used. However, because antibodies have numerous lysine residues, this random conjugation can lead to a heterogeneous product mixture and potentially impact the antigen-binding site if a lysine in the complementarity-determining region (CDR) is modified.

Performance Comparison: Dbco vs. Maleimide vs. NHS Ester

The following tables summarize the key performance characteristics of antibodies labeled using this compound, maleimide, and NHS ester chemistries. The data is compiled from various studies to provide a comparative overview.

Table 1: Stability and Aggregation of Labeled Antibodies

FeatureThis compoundMaleimideNHS Ester
Bond Stability Highly stable triazole linkage formed via click chemistry.Thioether bond is generally stable, but the succinimide ring can undergo a retro-Michael reaction, leading to deconjugation. N-aryl maleimides show improved stability.Stable amide bond.
Plasma Stability High stability with minimal cleavage.Variable; N-alkyl maleimides can show significant deconjugation (35-67% over 7 days), while N-aryl maleimides are more stable (<20% deconjugation).Generally high, but payload can be susceptible to enzymatic cleavage depending on the linker.
Aggregation Propensity The hydrophobicity of the Dbco group can increase the tendency for aggregation, especially at higher degrees of labeling. Using a molar excess of DBCO to antibody above 5 can lead to precipitation.Can induce aggregation, particularly with hydrophobic payloads.Can lead to aggregation, especially at high conjugation ratios.

Table 2: Functional Performance of Labeled Antibodies

FeatureThis compoundMaleimideNHS Ester
Reaction Specificity High; click chemistry is bioorthogonal.High for thiols.Reactive towards all accessible primary amines.
Control over Stoichiometry (Drug-to-Antibody Ratio, DAR) Good control, especially with site-specific incorporation of azides. Random lysine labeling can result in a range of DARs.Good control when targeting a limited number of engineered or reduced cysteine residues.Less control due to multiple lysine residues, leading to a heterogeneous mixture of DARs.
Antigen Binding Affinity Can be preserved, but modification of lysines near the binding site can reduce affinity. Site-specific conjugation helps maintain affinity.Generally well-preserved when conjugation is directed away from the antigen-binding site.High risk of reduced affinity due to the random nature of lysine modification.
Homogeneity of Conjugate Can be heterogeneous with random lysine labeling. Site-specific methods produce a more homogeneous product.Can be highly homogeneous with site-specific cysteine conjugation.Typically results in a highly heterogeneous product.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of labeled antibodies are provided below.

SDS-PAGE Analysis of Labeled Antibodies

Purpose: To assess the molecular weight, purity, and integrity of the antibody conjugates.

Protocol:

  • Sample Preparation:

    • For non-reducing conditions, mix 10-20 µg of the antibody conjugate with an equal volume of 2x non-reducing Laemmli sample buffer.

    • For reducing conditions, mix 10-20 µg of the antibody conjugate with an equal volume of 2x reducing Laemmli sample buffer (containing β-mercaptoethanol or DTT).

    • Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load the prepared samples and a molecular weight marker into the wells of a 4-12% gradient polyacrylamide gel.

    • Run the gel in 1x SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.

    • Destain the gel until the bands are clearly visible against a clear background.

    • Image the gel for documentation and analysis.

Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis

Purpose: To quantify the amount of monomer, aggregate, and fragment in the antibody conjugate preparation.

Protocol:

  • System Preparation:

    • Equilibrate a size-exclusion column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Sample Preparation:

    • Dilute the antibody conjugate to a concentration of 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatography:

    • Inject 20-100 µL of the prepared sample onto the column.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.

ELISA for Determining Antigen Binding Affinity

Purpose: To determine if the conjugation process has affected the antibody's ability to bind to its target antigen.

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Antibody Incubation:

    • Prepare a serial dilution of the labeled antibody and the unlabeled control antibody in blocking buffer.

    • Add 100 µL of each dilution to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark until a blue color develops.

    • Stop the reaction by adding 50 µL of 1M sulfuric acid.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the antibody concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for both the labeled and unlabeled antibodies. A significant increase in the EC50 for the labeled antibody indicates a loss of binding affinity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Antibody Labeling cluster_purification Purification cluster_characterization Characterization Antibody Antibody Labeled Antibody Labeled Antibody Antibody->Labeled Antibody Conjugation Linker This compound Linker->Labeled Antibody Purification SEC / Dialysis Labeled Antibody->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Purity & Integrity SEC_HPLC SEC-HPLC Purification->SEC_HPLC Aggregation ELISA ELISA Purification->ELISA Binding Affinity

Caption: A generalized workflow for the production and characterization of a labeled antibody.

EGFR Signaling Pathway

EGFR_signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival

Caption: A simplified diagram of the Epidermal Growth factor Receptor (EGFR) signaling pathway.

Conclusion

The selection of an antibody labeling strategy requires careful consideration of the desired attributes of the final conjugate.

  • This compound offers a highly specific and stable conjugation method through click chemistry, which is particularly advantageous for applications requiring bioorthogonality. However, the hydrophobicity of the Dbco linker may increase the risk of aggregation.

  • Maleimide chemistry provides a reliable method for thiol-specific conjugation, with newer generation linkers offering improved stability. It is an excellent choice for site-specific labeling of engineered antibodies.

  • NHS ester chemistry is a simple and common method for labeling primary amines, but it often results in a heterogeneous product and carries a higher risk of impacting antigen-binding affinity.

Ultimately, the optimal choice will depend on the specific antibody, the nature of the molecule to be conjugated, and the intended application. The experimental protocols provided in this guide offer a starting point for the thorough characterization of any labeled antibody, ensuring the generation of a high-quality, functional conjugate.

References

BCN vs. DBCO: A Researcher's Guide to Reagents for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of live cell imaging, the precise and efficient labeling of biomolecules is paramount. Copper-free click chemistry has emerged as a powerful tool for this purpose, with bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) standing out as two of the most prominent reagents. Both react readily with azide-tagged molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the attachment of fluorophores for visualization within living systems. However, the choice between BCN and DBCO is not trivial and depends on the specific experimental requirements. This guide provides an objective, data-driven comparison to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their live cell imaging applications.

At a Glance: Key Differences

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)
Structure Compact, non-aromaticBulky, aromatic
Reactivity with Azides Generally lower than DBCO[1]Generally higher than BCN[1]
Stability in Thiols (e.g., GSH) More stable[1]Less stable[1]
Hydrophilicity More hydrophilic (Lower logP)More lipophilic (Higher logP)
Size Smaller[1]Larger

Performance Deep Dive: A Quantitative Comparison

The selection of a bioorthogonal reagent should be based on a thorough understanding of its performance characteristics. The following tables summarize key quantitative data for BCN and DBCO to facilitate an evidence-based decision.

Reaction Kinetics

The speed of the labeling reaction is critical, especially when studying dynamic cellular processes. DBCO generally exhibits faster reaction kinetics with azides compared to BCN, a property attributed to its greater ring strain. However, the nature of the azide can influence these rates.

Table 1: Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzide ReactantRate Constant (k₂) (M⁻¹s⁻¹)
DBCOBenzyl azide~0.6 - 1.0
BCNBenzyl azide~0.06 - 0.1
ADIBO (DBCO analog)Primary Azide (azidopropane)0.31
BCNPrimary Azide (azidopropane)0.0043
ADIBO (DBCO analog)Secondary Azide (2-azidopropanol)0.25
ADIBO (DBCO analog)Tertiary Azide (2-azido-2-methylpropanol)4.7 x 10⁻⁶

Note: ADIBO (azadibenzocyclooctyne) is a commonly used DBCO derivative, and its reactivity is representative of the DBCO class.

Stability

The stability of the reagent within the cellular environment is crucial for the success and reproducibility of live cell imaging experiments. The cytoplasm is a reducing environment rich in thiols like glutathione (GSH), which can react with and degrade strained alkynes.

Table 2: Stability of BCN and DBCO in Different Conditions

ReagentConditionHalf-life (t½) / Degradation
DBCOGlutathione (GSH)~71 minutes
BCNGlutathione (GSH)~6 hours
DBCOIn RAW264.7 cells~36% degradation after 24h
BCNIn RAW264.7 cells~79% degradation after 24h
Physicochemical Properties

The physical and chemical properties of BCN and DBCO can influence the solubility, cell permeability, and potential for non-specific binding of their conjugates.

Table 3: Physicochemical Properties of BCN and DBCO

PropertyBCNDBCO
Molecular Size SmallerLarger
Calculated logP 2.984.1 (XLogP3-AA)
Lipophilicity Less lipophilic / More hydrophilicMore lipophilic / More hydrophobic
Cytotoxicity

An ideal bioorthogonal reagent should exhibit minimal toxicity to cells. While both BCN and DBCO are generally considered biocompatible for live cell imaging at typical working concentrations, it is always advisable to determine the optimal concentration for each cell line and experiment.

Table 4: Cytotoxicity Data

ReagentCell LineAssayIC50
BCNHeLa, HEK293MTT AssaySpecific IC50 values from direct comparative studies are not readily available in the cited literature. It is recommended to perform a dose-response experiment for each specific cell line and experimental setup.
DBCOHeLa, HEK293MTT AssaySpecific IC50 values from direct comparative studies are not readily available in the cited literature. It is recommended to perform a dose-response experiment for each specific cell line and experimental setup.
Brightness and Quantum Yield

The brightness of the resulting fluorescent signal is a critical factor in live cell imaging. While direct quantitative comparisons of quantum yields for BCN and DBCO conjugated to the same fluorophore are not extensively reported in the provided search results, qualitative evidence suggests that DBCO-fluorophore conjugates can produce a stronger signal. This is likely due to a combination of faster reaction kinetics leading to a higher degree of labeling and potentially different environmental effects on the fluorophore once conjugated. In one study, the fluorescence intensity of a DBCO-modified sample was approximately 1.3–1.9-fold higher than that of a BCN-modified sample.

Experimental Protocols

Detailed and reproducible protocols are essential for successful live cell imaging experiments. Below are representative protocols for assessing cytotoxicity and performing live cell labeling with BCN and DBCO reagents.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the steps to compare the potential cytotoxic effects of BCN and DBCO reagents on a chosen cell line (e.g., HeLa, HEK293).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • BCN and DBCO stock solutions (in a biocompatible solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Reagent Treatment: Prepare serial dilutions of BCN and DBCO in complete medium. Remove the old medium and add 100 µL of the diluted reagent solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the reagents for a period that reflects the intended duration of your imaging experiment (e.g., 24-48 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot the percentage of cell viability against the reagent concentration to determine the IC50 value for each reagent.

Protocol 2: General Protocol for Live Cell Labeling and Imaging

This protocol provides a general workflow for labeling azide-modified biomolecules on the surface of live cells with BCN- or DBCO-conjugated fluorophores.

Materials:

  • Live cells with azide-modified biomolecules

  • BCN- or DBCO-conjugated fluorophore

  • Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

  • Fluorescence microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Culture cells expressing the azide-modified target to the desired confluency in a suitable imaging dish or plate.

  • Reagent Preparation: Prepare a stock solution of the BCN- or DBCO-fluorophore in a biocompatible solvent like DMSO. Dilute the stock solution to the desired final concentration in pre-warmed live cell imaging buffer. The optimal concentration should be determined empirically but typically ranges from 1-20 µM.

  • Labeling: Remove the culture medium and gently wash the cells twice with pre-warmed live cell imaging buffer. Add the imaging buffer containing the BCN- or DBCO-fluorophore to the cells.

  • Incubation: Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time will depend on the reaction kinetics of the chosen reagent and the expression level of the target.

  • Washing: Remove the labeling solution and wash the cells three to four times with pre-warmed live cell imaging buffer to remove any unbound fluorophore.

  • Imaging: Add fresh, pre-warmed live cell imaging buffer to the cells. Proceed with live cell imaging using the appropriate filter sets for the chosen fluorophore.

Visualizing the Chemistry and Workflow

To better understand the underlying processes, the following diagrams illustrate the chemical reactions and a typical experimental workflow.

cluster_BCN BCN Reaction cluster_DBCO DBCO Reaction BCN BCN Triazole1 Triazole Product BCN->Triazole1 SPAAC Azide1 Azide Azide1->Triazole1 DBCO DBCO Triazole2 Triazole Product DBCO->Triazole2 SPAAC Azide2 Azide Azide2->Triazole2

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions of BCN and DBCO with an azide.

A Metabolic Labeling of Cells with Azide B Wash Cells A->B C Incubate with BCN- or DBCO-Fluorophore B->C D Wash to Remove Unbound Fluorophore C->D E Live Cell Imaging D->E

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of Dbco-NH-(CH2)4cooh

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Before handling Dbco-NH-(CH2)4cooh, it is crucial to be familiar with standard laboratory safety protocols. Always wear appropriate Personal Protective Equipment (PPE). In the event of a spill, absorb the material with an inert substance like vermiculite or dry sand and place it in a designated chemical waste container.[3]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or face shieldProtects eyes from splashes and airborne particles
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact with the chemical
Body Protection Laboratory coatProtects skin and clothing from contamination
Respiratory Use in a well-ventilated area or fume hoodMinimizes inhalation of any dusts or aerosols

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any chemical waste, must comply with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including empty containers, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, as chemical waste.

    • Do not mix this waste with general laboratory trash or other incompatible waste streams.

  • Containerization:

    • Use a clearly labeled, leak-proof, and chemically compatible container for collecting this compound waste.

    • The label should include the chemical name ("this compound Waste"), the primary hazard(s) (e.g., "Irritant"), and the date of accumulation.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Ensure the storage area is cool and dry to prevent any degradation of the chemical.

  • Disposal Request:

    • Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide the EHS office with a complete and accurate description of the waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Generate this compound Waste (e.g., unused reagent, contaminated labware) D Place waste in a designated, compatible container A->D B Is the waste container properly labeled? C Label the container with: - Chemical Name - Hazard Information - Accumulation Date B->C No E Store the sealed container in a secure, well-ventilated area B->E Yes C->E D->B F Is the container full or ready for disposal? E->F G Contact Environmental Health & Safety (EHS) for waste pickup F->G Yes H Continue to add waste to the container F->H No

Disposal Workflow

Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles and data from similar compounds. Always consult your institution's specific waste disposal policies and the most current safety data sheets. It is the user's responsibility to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling Dbco-NH-(CH2)4cooh

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Dbco-NH-(CH2)4cooh

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Activity Engineering Controls Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureSafety glasses with side shields or chemical splash gogglesNitrile gloves (inspect prior to use)Laboratory coatNIOSH-approved respirator if dust generation is likely and engineering controls are insufficient[2]
Solution Preparation and Transfers Chemical Fume HoodChemical splash goggles or a face shield[3]Chemically resistant gloves (e.g., nitrile)[3][4]Laboratory coatNot generally required if handled within a fume hood
Running Reactions and Work-up Chemical Fume HoodChemical splash goggles and a face shield, especially when handling larger quantities or under pressure/heatChemically resistant gloves. Consider double-gloving for extended operations.Chemical-resistant apron over a laboratory coatA NIOSH-approved respirator should be available for emergency situations
Spill Cleanup Well-ventilated areaChemical splash goggles and a face shieldHeavy-duty, chemically resistant glovesCoveralls or a chemical-resistant suit, depending on the spill sizeNIOSH-approved respirator with appropriate cartridges
Waste Disposal Designated waste accumulation areaSafety glasses or gogglesChemically resistant glovesLaboratory coatNot generally required
Step-by-Step Handling Procedures

2.1 Preparation:

  • Ensure a clean and organized workspace.

  • Locate the nearest safety shower and eyewash station before beginning work.

  • Have a chemical spill kit readily available.

  • Read and understand the Safety Data Sheet (SDS) for all chemicals to be used. Although a specific SDS for this compound was not found, familiarize yourself with the SDS for similar DBCO compounds and carboxylic acids.

2.2 Weighing and Dissolving:

  • Perform all manipulations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any dust.

  • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • When dissolving, slowly add the solid to the solvent to prevent splashing.

2.3 Post-Handling:

  • Thoroughly clean all equipment after use.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Remove and wash contaminated clothing before reuse.

Emergency Procedures

Table 2: First Aid Measures

Exposure Route First Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water. If skin irritation persists, seek medical attention.
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so. For small spills, absorb with an inert material (e.g., diatomite, universal binders) and dispose of the contaminated material in a sealed container for chemical waste.

Storage and Disposal

4.1 Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep in a dark place, under an inert atmosphere, and in a freezer at -20°C for long-term storage.

  • Store acids in a dedicated corrosives or acid cabinet, preferably made of wood.

  • Segregate from bases and incompatible materials such as oxidizing agents.

4.2 Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains, water courses, or the soil.

  • Contaminated materials and empty containers should be treated as hazardous waste.

Visual Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.